3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYAXCKQVOAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510461 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-71-4 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
CAS Number: 80194-71-4
This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a fluorinated heterocyclic compound with the molecular formula C₇H₂F₄N₂. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and physicochemical properties, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80194-71-4 | [1][2] |
| Molecular Formula | C₇H₂F₄N₂ | [2] |
| Molecular Weight | 190.10 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 208.5 °C at 760 mmHg | [2] |
| Flash Point | 79.9 ± 27.3 °C | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| XLogP3 | 1.9 | [3] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
Table 2: Spectral Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 7.91 (d, J=7.6 Hz, 1H) | [1] |
| ¹³C NMR | Data not available in the searched literature. | |
| IR Spectroscopy | Data not available in the searched literature. | |
| Mass Spectrometry | Data not available in the searched literature. |
Synthesis
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, replacing a chlorine atom with a fluorine atom.
Experimental Protocol: Synthesis from 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
This procedure details the synthesis of this compound from its chloro-precursor.[1]
Materials:
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine (8.7 g, 42 mmol)
-
Cesium fluoride (CsF) (9.6 g, 63 mmol)
-
Potassium carbonate (K₂CO₃) (250 mg, 1.8 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (50 mL)
-
Hexane
-
Dichloromethane (DCM)
-
Ice water
Procedure:
-
A suspension of cesium fluoride and potassium carbonate in anhydrous DMSO is prepared in a flask under a nitrogen atmosphere.
-
The mixture is heated to 80 °C.
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine is added to the heated suspension over a period of 10 minutes.
-
The reaction mixture is then heated to 95 °C and maintained at this temperature for 20 minutes.
-
After the reaction is complete, the mixture is cooled to 55 °C and poured into ice water.
-
The aqueous mixture is extracted twice with hexane and once with dichloromethane.
-
The combined organic extracts are evaporated under reduced pressure to yield the solid product, 2-cyano-3-fluoro-5-trifluoromethylpyridine.
Yield: 8 g (100%)[1]
Characterization: The product is characterized by ¹H NMR spectroscopy.[1]
Caption: Synthetic workflow for the preparation of the target compound.
Reactivity and Potential Applications in Drug Discovery
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing trifluoromethyl and cyano groups, makes this compound susceptible to nucleophilic aromatic substitution at the fluorine-bearing carbon. This reactivity profile makes it a valuable intermediate for the synthesis of more complex molecules.
While specific applications of this exact compound are not extensively documented in the public literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in modern drug discovery.[1] Compounds containing this moiety are prevalent in agrochemicals and pharmaceuticals, with several approved drugs and numerous clinical candidates.[1]
The strategic incorporation of the trifluoromethylpyridine core can lead to compounds with a range of biological activities. For instance, related structures are key components in the development of kinase inhibitors , which are a major class of targeted cancer therapeutics.[4] The pyridine nitrogen can form crucial hydrogen bond interactions within the kinase active site, mimicking the hinge-binding motif of ATP.[5]
A patent for an androgen receptor modulator for the treatment of prostate cancer describes the use of a closely related compound, 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, as a reactive intermediate.[6] This suggests that this compound could similarly be functionalized at the cyano group or undergo displacement of the fluoro group to be incorporated into biologically active molecules.
Caption: Logical flow for the use of the compound in synthesis.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [7] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.[8]
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area.
-
Handle in accordance with good industrial hygiene and safety practices.[9]
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, provides a versatile platform for the development of novel molecules with potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]
- 2. 3-Fluoro-5-(trifluoromethyl)picolinonitrile | 80194-71-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Core Chemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₇H₂F₄N₂.[1][2] Its structure incorporates a pyridine ring substituted with a fluorine atom, a trifluoromethyl group, and a nitrile group, bestowing upon it unique electronic properties and reactivity, making it a valuable building block in medicinal and materials chemistry. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's stability and biological activity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₂F₄N₂ | [1] |
| Molecular Weight | 190.10 g/mol | |
| CAS Number | 80194-71-4 | [1][4] |
| Appearance | Solid (typical) | |
| Boiling Point | 90-94 °C at 30 Torr; 208.5 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Flash Point | 79.9 ± 27.3 °C | |
| Refractive Index | 1.439 | |
| XLogP3 | 1.9 | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 3-chloro-2-cyano-5-trifluoromethylpyridine.[4]
Experimental Protocol: Synthesis from 3-chloro-2-cyano-5-trifluoromethylpyridine
This protocol is based on the general procedure described in the literature.[4]
Materials:
-
3-chloro-2-cyano-5-trifluoromethylpyridine
-
Cesium fluoride (CsF)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hexane
-
Dichloromethane (DCM)
-
Ice water
-
Nitrogen gas (N₂)
Procedure:
-
Under a nitrogen atmosphere, a suspension of cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 ml) is heated to 80°C.
-
3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated suspension over a period of 10 minutes.
-
The reaction mixture is then heated to 95°C for 20 minutes.
-
After the reaction is complete, the mixture is cooled to 55°C and poured into ice water.
-
The aqueous mixture is extracted twice with hexane and once with dichloromethane.
-
The combined organic extracts are evaporated under reduced pressure to yield the solid product, this compound (8 g, 100% yield).
Diagram 1: Synthesis Workflow
Caption: A schematic overview of the synthesis of this compound.
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 8.84 (s, 1H), 7.91 (d, J=7.6 Hz, 1H).[4]
-
-
¹³C NMR: Aromatic carbons would appear in the range of 110-160 ppm. The carbon of the trifluoromethyl group would be a quartet due to coupling with fluorine, and the nitrile carbon would appear around 115-120 ppm.
-
¹⁹F NMR: Two signals would be expected: one for the single fluorine atom on the pyridine ring and a singlet for the trifluoromethyl group, typically in the range of -60 to -70 ppm relative to CFCl₃.[5]
-
IR Spectroscopy: Characteristic peaks would include C≡N stretching around 2230-2210 cm⁻¹, C-F stretching in the 1350-1000 cm⁻¹ region, and aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ range.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 190. Fragmentation would likely involve the loss of HCN, F, and CF₃ groups.
-
Reactivity and Stability
The presence of electron-withdrawing fluorine and trifluoromethyl groups makes the pyridine ring of this compound electron-deficient. This enhances its susceptibility to nucleophilic attack. The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further chemical modifications.
The compound should be stored in a cool, dry, well-ventilated area away from heat and ignition sources. It is shipped in sealed, corrosion-resistant containers.[6]
Applications in Drug Discovery and Agrochemicals
Fluorine-containing pyridine derivatives are of significant interest in medicinal chemistry and agrochemical research due to their enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic properties.[7][8] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated pyridines are key components in a range of pharmaceuticals and agrochemicals.[3] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds.
As a versatile building block, it can be utilized in the synthesis of more complex molecules targeting a variety of biological pathways. The development of new synthetic methodologies and the exploration of its reactivity will likely lead to the discovery of new therapeutic agents and crop protection chemicals.
Diagram 2: Potential Role in Drug Discovery
Caption: A generalized workflow illustrating the use of the title compound in a drug discovery program.
References
- 1. echemi.com [echemi.com]
- 2. 3-Fluoro-5-(trifluoromethyl)picolinonitrile | 80194-71-4 [sigmaaldrich.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile group on a pyridine core, makes it a valuable and versatile synthetic intermediate.[1][2] The presence of fluorine and the trifluoromethyl moiety can profoundly influence the physicochemical properties of parent molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this key building block.
Molecular Structure and Properties
The structural and physicochemical properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 80194-71-4 | [3] |
| Molecular Formula | C₇H₂F₄N₂ | [3] |
| Molecular Weight | 190.10 g/mol | [3] |
| Exact Mass | 190.01541072 | |
| Boiling Point | 90-94 °C @ 30 Torr | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Physical Form | Liquid | [3] |
| Synonyms | 3-fluoro-5-(trifluoromethyl)picolinonitrile | [3] |
Structural Diagram
Caption: 2D structure of this compound.
Spectroscopic Data
While a complete set of experimental spectra is not widely available in the public domain, this section provides available experimental data and predicted values based on the molecule's functional groups.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.84 | s | - | 1H | H-6 |
| 7.91 | d | 7.6 | 1H | H-4 |
| Solvent: CDCl₃, Frequency: 400 MHz |
Predicted ¹³C NMR Spectroscopy
Note: The following are predicted chemical shifts. Experimental values may vary.
| Predicted Chemical Shift (δ) ppm | Assignment |
| 158.0 - 162.0 (d) | C-3 (C-F) |
| 149.0 - 152.0 (q) | C-5 (C-CF₃) |
| 145.0 - 148.0 | C-6 |
| 125.0 - 128.0 (q) | C-4 |
| 118.0 - 122.0 (q) | -CF₃ |
| 114.0 - 117.0 | -C≡N |
| 110.0 - 113.0 | C-2 |
Predicted ¹⁹F NMR Spectroscopy
Note: The following are predicted chemical shifts relative to CFCl₃ (δ = 0 ppm). Experimental values may vary.
| Predicted Chemical Shift (δ) ppm | Assignment |
| -60 to -70 | -CF₃ |
| -110 to -120 | Ar-F |
Predicted FT-IR Spectroscopy
Note: The following are predicted absorption bands. Experimental values may vary.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100 - 3000 | C-H stretch (aromatic) | Pyridine ring |
| 2240 - 2220 | C≡N stretch | Nitrile |
| 1600 - 1450 | C=C and C=N stretches | Pyridine ring |
| 1350 - 1150 | C-F stretch (symmetric) | Trifluoromethyl |
| 1250 - 1000 | C-F stretch | Aryl-Fluoride |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis from 3-chloro-2-cyano-5-trifluoromethylpyridine.
Workflow Diagram:
Caption: Synthesis workflow for the target compound.
Procedure:
-
A suspension of cesium fluoride (CsF, 9.6 g, 63 mmol) and potassium carbonate (K₂CO₃, 250 mg, 1.8 mmol) in anhydrous dimethyl sulfoxide (DMSO, 50 ml) is prepared in a reaction vessel under a nitrogen atmosphere.
-
The suspension is heated to 80°C with stirring.
-
3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated suspension over a period of 10 minutes.
-
The reaction mixture is then heated to 95°C and maintained at this temperature for 20 minutes.
-
After the reaction is complete, the mixture is cooled to 55°C.
-
The cooled reaction mixture is poured into ice water.
-
The aqueous mixture is extracted twice with hexane and once with dichloromethane (DCM).
-
The combined organic extracts are collected and the solvent is removed by evaporation under reduced pressure to yield the solid product.
Characterization Protocols
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. Use an appropriate fluorine standard for referencing if necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard.
4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is a liquid at room temperature, a spectrum can be obtained by placing a small drop of the neat liquid between two KBr or NaCl plates.
-
Background Collection: Collect a background spectrum of the empty spectrometer or the clean plates.
-
Sample Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
4.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions.
-
Data Acquisition: Acquire the mass spectrum, ensuring high resolution to determine the accurate mass of the molecular ion.
Applications in Drug Discovery and Development
This compound is not typically used for its own biological activity. Instead, it serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The trifluoromethylpyridine motif is found in numerous agrochemicals and pharmaceuticals.[1]
A notable application of related trifluoromethylpyridine intermediates is in the development of androgen receptor modulators for the treatment of prostate cancer.[4] The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can lead to enhanced potency and improved pharmacokinetic profiles in the final drug candidates.
As there is no evidence of direct biological activity for this compound, there are no associated signaling pathways to report for the compound itself. The relevance to signaling pathways would be determined by the final, more complex molecule it is used to synthesize.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic pathways, experimental protocols, and characterization data for the target molecule and its key intermediates.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold, making it a valuable synthon for the design of new bioactive compounds. This guide outlines the prevalent synthetic routes to this compound, providing detailed experimental procedures and comprehensive analytical data to support research and development efforts.
Primary Synthesis Pathway
The most direct and high-yielding reported synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom with fluoride on the precursor, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.
Synthesis of the Precursor: 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
The key intermediate, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. This process involves the activation of the 2-position of the pyridine ring followed by cyanation.
Reaction Scheme:
Figure 1: Synthesis of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.
Experimental Protocol:
A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol) and 4-(dimethylamino)pyridine (5.20 g, 42.6 mmol) in propionitrile (65 mL) is heated to reflux and stirred overnight. The reaction mixture is then cooled to ambient temperature, and a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (11 mL) is added. After stirring for 5 hours, the reaction is diluted with water (25 mL). The organic phase is separated, washed with water and 2M HCl, dried over an appropriate drying agent, and concentrated under reduced pressure to yield 3-chloro-5-(trifluoromethyl)picolinonitrile as a red liquid (6.33 g, 75.7% yield).[1]
Purification:
The crude product can be purified by vacuum distillation.
Synthesis of this compound
The final step is a halogen exchange (Halex) reaction, where the chloro-substituent is replaced by a fluoro-substituent using a fluoride salt.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Experimental Protocol:
A suspension of cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous dimethyl sulfoxide (DMSO) (50 ml) is heated to 80°C under a nitrogen atmosphere. 3-chloro-2-cyano-5-(trifluoromethyl)pyridine (8.7 g, 42 mmol) is then added over 10 minutes. The reaction mixture is subsequently heated to 95°C for 20 minutes. After cooling to 55°C, the mixture is poured into ice water.[2]
Purification:
The aqueous mixture is extracted twice with hexane and once with dichloromethane (DCM). The combined organic extracts are then evaporated to dryness to yield the solid product (8 g, 100%).[2] Further purification can be achieved by recrystallization or column chromatography if necessary.
Alternative Synthesis Pathways
While the primary pathway offers high yields, alternative methods for the synthesis of fluorinated pyridines exist and may be applicable. These often involve the construction of the pyridine ring from acyclic precursors already containing the desired fluorine and trifluoromethyl functionalities. One such general approach is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate.[3] However, a specific application of this method for the synthesis of this compound has not been explicitly detailed in the searched literature.
Characterization Data
Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following tables summarize the available physical and spectroscopic data for the key intermediate and the final product.
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
| Property | Value | Reference |
| Molecular Formula | C₇H₂ClF₃N₂ | [1] |
| Molecular Weight | 206.55 g/mol | [1] |
| Appearance | Red liquid | [1] |
| Boiling Point | 108-110 °C @ 30 Torr | [4] |
| Density | 1.51 ± 0.1 g/cm³ | [4] |
This compound
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₄N₂ | [2] |
| Molecular Weight | 190.10 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 90-94 °C @ 30 Torr | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (d, J=7.6 Hz, 1H), 8.84 (s, 1H) | [5] |
Note: Detailed ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for the final product are not explicitly provided in the searched results and would require experimental determination for full characterization.
Safety and Handling
Both the intermediate and the final product are halogenated organic compounds and should be handled with appropriate safety precautions.
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: This compound is a cyano-containing pyridine derivative and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
This compound: As a fluorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The synthesis should be conducted in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. The key steps involve a cyanation reaction to form the chloro-nitrile intermediate, followed by a high-yielding halogen exchange reaction. This guide provides the essential details for researchers to replicate this synthesis and utilize this valuable building block in their drug discovery and materials science programs. Further experimental work is recommended to fully characterize the compounds with a complete set of spectroscopic data.
References
Spectroscopic Profile of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile moiety, imparts distinct electronic and steric properties that are valuable for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended to facilitate its identification, characterization, and application in research and development. While complete experimental data is not uniformly available in public literature, this guide combines known experimental values with predicted data to offer a thorough analytical profile.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for handling, storage, and analytical method development.
| Property | Value | Reference |
| CAS Number | 80194-71-4 | [1][2][3] |
| Molecular Formula | C₇H₂F₄N₂ | [1][3] |
| Molecular Weight | 190.10 g/mol | [1][3] |
| Boiling Point | 90-94 °C @ 30 Torr | [1] |
| Physical Form | Solid | [1][2] |
Spectroscopic Data
The following sections provide detailed spectroscopic information for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the available experimental and predicted NMR data for this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.84 | s | - | H-6 |
| 7.91 | d | 7.6 | H-4 |
| Solvent: CDCl₃, Frequency: 400 MHz[1][2] |
¹³C NMR Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental ¹³C NMR data, the following table presents predicted chemical shifts. These predictions are based on computational models and analysis of similar structures.
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 (q) | C-5 (coupled to ³JCF) |
| ~145-150 (d) | C-3 (coupled to ¹JCF) |
| ~140-145 | C-6 |
| ~130-135 | C-4 |
| ~120-125 (q) | -CF₃ (coupled to ¹JCF) |
| ~115-120 | C-2 |
| ~110-115 | -CN |
¹⁹F NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ -60 to -70 | -CF₃ |
| ~ -110 to -130 | C3-F |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2250 | Strong, Sharp | C≡N stretch |
| ~ 1600 - 1620 | Medium | C=N and C=C stretching (pyridine ring) |
| ~ 1450 - 1500 | Medium | C=C stretching (pyridine ring) |
| ~ 1200 - 1350 | Strong | C-F stretching (-CF₃) |
| ~ 1050 - 1150 | Strong | C-F stretching (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Relative Intensity | Assignment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 171 | Moderate | [M - F]⁺ |
| 164 | Moderate | [M - CN]⁺ |
| 121 | High | [M - CF₃]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not published, the following are generalized methodologies applicable to this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use a standard pulse program with proton decoupling.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or clean ATR crystal) prior to the sample scan.
-
Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for less volatile compounds, typically after dissolving the sample in a suitable solvent.
-
Instrumentation : A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound. While a complete set of experimental data is not publicly available, the combination of known experimental values and predicted data offers a robust starting point for researchers. The detailed protocols and workflow diagram further aid in the practical application of this information. As this compound continues to be explored in various research domains, it is anticipated that more comprehensive experimental data will become available, further refining our understanding of its unique chemical properties.
References
A Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a fluorinated pyridine derivative. The incorporation of a trifluoromethyl group (CF3) into pyridine rings is a common strategy in modern drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules.[1][2][3] Understanding the structural characterization of such compounds, primarily through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is fundamental for synthesis verification and quality control.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The spectral data are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.84 | Singlet (s) | - | 1H | H-6 |
| 7.91 | Doublet (d) | 7.6 | 1H | H-4 |
Table 1: ¹H NMR Spectral Data for this compound.[4][5]
The spectrum displays two distinct signals corresponding to the two protons on the pyridine ring. The downfield singlet at 8.84 ppm is assigned to the proton at the 6-position, while the doublet at 7.91 ppm corresponds to the proton at the 4-position. The observed coupling constant of 7.6 Hz for the H-4 proton is consistent with coupling to the adjacent fluorine atom at the 3-position.
Experimental Protocol
Synthesis of this compound [5]
The synthesis of this compound is achieved through a halogen exchange reaction from its chloro-analogue.
-
Materials:
-
3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol)
-
Cesium fluoride (9.6 g, 63 mmol)
-
Potassium carbonate (250 mg, 1.8 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (50 mL)
-
Hexane
-
Dichloromethane (DCM)
-
Ice water
-
-
Procedure:
-
A suspension of cesium fluoride and potassium carbonate in anhydrous DMSO is prepared under a nitrogen atmosphere.
-
The mixture is heated to 80°C.
-
3-chloro-2-cyano-5-trifluoromethylpyridine is added over 10 minutes.
-
The reaction mixture is then heated to 95°C for 20 minutes.
-
After cooling to 55°C, the mixture is poured into ice water.
-
The product is extracted twice with hexane and once with DCM.
-
The combined organic extracts are evaporated to yield the solid product.[5]
-
¹H NMR Sample Preparation and Analysis
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: A small amount of the synthesized solid is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound in a drug discovery pipeline.
Caption: Workflow for Synthesis and Characterization of a Novel Compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. echemi.com [echemi.com]
- 5. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]
Technical Guide: Solubility of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of the solubility characteristics of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information for a structurally analogous compound and outlines a comprehensive, standard experimental protocol for determining precise solubility values. A generalized workflow for this determination is also provided.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.
This guide addresses the current knowledge gap regarding the solubility of this compound by providing available data for a close structural analog and presenting a detailed methodology for its empirical determination.
Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. However, qualitative solubility information is available for the structurally similar compound, 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine (CAS 80194-70-3), which can serve as a preliminary indicator for solvent selection.
Table 1: Qualitative Solubility of a Structural Analog
| Compound | Solvent | Solubility |
| 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | Chloroform | Sparingly Soluble[1] |
| Methanol | Slightly Soluble[1] |
Note: This data is for a related compound and should be used as a directional guide only. Empirical verification for this compound is required.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data, the isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane)
-
Scintillation vials or sealed glass test tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been established.[2]
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved solids.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method. Determine the concentration of the solute by comparing the analytical response to the calibration curve.
-
Calculation of Solubility: Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. The result can be expressed in units such as mg/mL, g/100mL, or mol/L.
Visualization of Experimental Workflow
The logical steps for determining solubility can be visualized as a clear workflow. The following diagram illustrates the general process from preparation to final data analysis.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
References
Discovery and history of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, identified by CAS Number 80194-71-4, is a fluorinated heterocyclic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries. The strategic placement of fluorine, a trifluoromethyl group, and a nitrile moiety on the pyridine core imparts unique chemical properties, making it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of its substituents enhances its reactivity and influences the physicochemical properties of the larger molecules it helps to construct. This document provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of new chemical entities.
History and Context of Discovery
The specific discovery of this compound is not marked by a singular event but is rooted in the broader expansion of fluorine chemistry in life sciences. The development of trifluoromethylpyridine (TFMP) derivatives gained significant momentum following the commercial success of TFMP-containing agrochemicals like the herbicide Fluazifop-butyl, introduced in 1982.[1] This success highlighted the profound impact of the trifluoromethyl group on the biological activity and properties of molecules.[1][2][3]
As a result, research into diverse TFMP structures intensified, leading to the synthesis and patenting of numerous intermediates like this compound. These compounds are typically not end-products but are crucial building blocks, valued for their role in constructing complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] Its history is therefore intrinsically linked to the patent literature and the development programs of drugs and pesticides, such as androgen receptor modulators for cancer therapy.[4][5]
Physicochemical and Spectroscopic Data
The structural characteristics of this compound have been determined through various analytical methods. The key quantitative data are summarized below for reference.
| Property | Value | Source |
| CAS Number | 80194-71-4 | [6] |
| Molecular Formula | C₇H₂F₄N₂ | [7] |
| Molecular Weight | 190.10 g/mol | [7] |
| Boiling Point | 90-94 °C @ 30 Torr | [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 1H), 7.91 (d, J=7.6 Hz, 1H) | [6][7] |
| Appearance | Solid | [6] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction.
General Synthesis Workflow
The synthesis transforms a chloro-substituted precursor into the desired fluoro-substituted product. This is a common strategy in the synthesis of fluorinated aromatic compounds.
Detailed Experimental Protocol
The following protocol for the synthesis of 2-cyano-3-fluoro-5-trifluoromethylpyridine from 3-chloro-2-cyano-5-trifluoromethylpyridine has been reported with a quantitative yield.[6][7]
Materials and Equipment:
-
3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol)
-
Cesium fluoride (CsF) (9.6 g, 63 mmol)
-
Potassium carbonate (K₂CO₃) (250 mg, 1.8 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (50 mL)
-
Reaction vessel equipped with a nitrogen inlet and heating mantle
-
Standard extraction and evaporation equipment (separatory funnel, rotary evaporator)
-
Hexane and Dichloromethane (DCM) for extraction
Procedure:
-
A suspension of cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 mL) is prepared in the reaction vessel under a nitrogen atmosphere.[6][7]
-
The mixture is heated to 80°C.
-
3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated suspension over a period of 10 minutes.[7]
-
After the addition is complete, the reaction mixture is heated further to 95°C and maintained at this temperature for 20 minutes.[6][7]
-
The reaction is then cooled to 55°C and subsequently poured into ice water to quench the reaction.[6][7]
-
The aqueous mixture is extracted twice with hexane and once with dichloromethane.[6][7]
-
The combined organic extracts are collected and the solvent is removed by evaporation under reduced pressure.[6][7]
-
The process yields the solid product, this compound (8 g, 100% yield).[6]
Applications in Drug Discovery and Agrochemicals
The utility of this compound lies in its role as a key intermediate. The pyridine ring is a well-known pharmacophore, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a final drug candidate.[2]
The logical workflow for the utilization of this intermediate in a drug discovery program typically follows a path from building block to a final, biologically active compound.
This compound and its precursors are cited in patents for the synthesis of androgen receptor modulators, indicating its application in developing treatments for conditions like prostate cancer.[4][5] The combination of the fluoro and trifluoromethyl groups on the pyridine scaffold makes it a desirable component for creating new molecular entities with potentially improved pharmacological profiles.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 6. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]
- 7. echemi.com [echemi.com]
In-depth Technical Guide: Reactivity of the Nitrile Group in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple reactive sites and the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. This document details key transformations of the nitrile functionality, including hydrolysis, reduction, and cycloaddition reactions, supported by experimental protocols and quantitative data where available.
Core Reactivity Principles
The nitrile group (-C≡N) in this compound is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring, which is further activated by the fluoro and trifluoromethyl substituents. This electronic profile makes the carbon atom of the nitrile group highly electrophilic and susceptible to nucleophilic attack.
Key Chemical Transformations
The principal reactions involving the nitrile group of this compound are summarized below.
Hydrolysis: Conversion to Amide and Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. These transformations are fundamental in modifying the molecule for further derivatization or to introduce functional groups that can participate in biological interactions.
1.1. Acid-Catalyzed Hydrolysis to 3-Fluoro-5-(trifluoromethyl)picolinamide
General Experimental Protocol: Acid-Catalyzed Hydrolysis
| Step | Procedure |
| 1. | To a solution of this compound in a suitable solvent (e.g., acetic acid), add concentrated sulfuric acid. |
| 2. | Heat the reaction mixture to a temperature ranging from 70°C to 100°C. |
| 3. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| 4. | Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice. |
| 5. | Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amide. |
| 6. | Filter the solid, wash with cold water, and dry under vacuum to afford 3-Fluoro-5-(trifluoromethyl)picolinamide. |
Quantitative Data (Representative)
| Reactant | Reagents | Conditions | Product | Yield |
| 2-Cyano-3-fluoropyridine | Conc. H₂SO₄ | 75°C, 1h | 3-Fluoropicolinamide | High |
1.2. Hydrolysis to 3-Fluoro-5-(trifluoromethyl)picolinic Acid
Prolonged heating under acidic or basic conditions can lead to the complete hydrolysis of the nitrile to the carboxylic acid. This transformation is crucial for developing analogues where a carboxylic acid moiety is required for biological activity or as a handle for further synthetic modifications.
General Experimental Protocol: Hydrolysis to Carboxylic Acid
| Step | Procedure |
| 1. | Dissolve this compound in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water. |
| 2. | Heat the reaction mixture under reflux for an extended period (several hours). |
| 3. | Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| 4. | Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid. |
| 5. | Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain pure 3-Fluoro-5-(trifluoromethyl)picolinic acid. |
Quantitative Data (Representative)
| Reactant | Reagents | Conditions | Product | Yield |
| 2,6-Dichloro-3-cyano-5-fluoropyridine | Conc. H₂SO₄, then H₂O | Heat | 2,6-Dichloro-5-fluoronicotinic acid | Not specified |
Reduction: Synthesis of (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine
The reduction of the nitrile group provides a direct route to the corresponding primary amine, a valuable functional group for introducing diversity in drug discovery programs. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this transformation.
General Experimental Protocol: Reduction with LiAlH₄
| Step | Procedure |
| 1. | To a stirred suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, add a solution of this compound in the same solvent dropwise at 0°C. |
| 2. | After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. |
| 3. | Monitor the reaction by TLC. |
| 4. | Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). |
| 5. | Filter the resulting solids and wash with the ethereal solvent. |
| 6. | Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine. |
Quantitative Data (Representative)
| Reactant | Reagents | Conditions | Product | Yield |
| 2-(2-Cyanoethyl)aziridines | LiAlH₄ | Not specified | 2-(Aminomethyl)pyrrolidines | Not specified[1] |
Catalytic Hydrogenation
An alternative method for the reduction of the nitrile group is catalytic hydrogenation using reagents such as Raney Nickel. This method is often preferred for its milder reaction conditions and operational simplicity.
General Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
| Step | Procedure |
| 1. | In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid). |
| 2. | Add a catalytic amount of Raney Nickel.[2][3][4][5][6] |
| 3. | Pressurize the vessel with hydrogen gas (typically 1-5 atm). |
| 4. | Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases. |
| 5. | Filter the catalyst through a pad of Celite and wash with the solvent. |
| 6. | Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography. |
Quantitative Data (Representative)
| Reactant | Reagents | Conditions | Product | Yield |
| Stearonitrile | Raney Ni, H₂ | Not specified | Stearylamine | Not specified[4] |
| Adiponitrile | Raney Ni, H₂ | Not specified | Hexamethylenediamine | Not specified[4] |
Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition reaction of the nitrile group with an azide source, typically sodium azide, is a powerful method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.[7]
General Experimental Protocol: Tetrazole Formation
| Step | Procedure |
| 1. | To a solution of this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium azide and a catalyst (e.g., zinc chloride or silica sulfuric acid).[8][9] |
| 2. | Heat the reaction mixture at a temperature ranging from 100°C to 130°C for several hours.[10] |
| 3. | Monitor the reaction by TLC. |
| 4. | After completion, cool the reaction mixture and pour it into acidified water. |
| 5. | Extract the product with an organic solvent (e.g., ethyl acetate). |
| 6. | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7. | Purify the crude product by recrystallization or column chromatography to yield 5-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole. |
Quantitative Data (Representative)
| Reactant | Reagents | Conditions | Product | Yield |
| Various Nitriles | NaN₃, Silica Sulfuric Acid | DMF, reflux | 5-Substituted-1H-tetrazoles | 72-95%[9] |
| Benzonitrile | NaN₃, SO₃H-carbon catalyst | DMF, 100°C, 6h | 5-Phenyl-1H-tetrazole | 92%[10] |
Visualizing Reaction Pathways
Diagram 1: Key Reactions of the Nitrile Group
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
The Impact of Fluorine on Core Physicochemical Properties
An In-depth Technical Guide to Fluorine Substitution Effects in Pyridine Carbonitriles
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the effects of fluorine substitution on pyridine carbonitriles, a heterocyclic motif of significant interest in drug discovery. We will explore the profound influence of fluorine on physicochemical properties, delve into synthetic methodologies, analyze spectroscopic characterization, and discuss the resulting impact on biological activity. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in the strategic design and development of novel therapeutic agents.
The introduction of one or more fluorine atoms to the pyridine carbonitrile scaffold imparts significant changes to its electronic and physical nature. These modifications are critical for optimizing drug-like properties such as potency, selectivity, and metabolic stability.[1][2]
Electronic Effects and Basicity (pKa)
Fluorine is the most electronegative element, and its placement on the pyridine ring has a strong electron-withdrawing effect. This effect reduces the electron density on the ring and, most notably, on the basic nitrogen atom. Consequently, the pKa of the pyridine nitrogen is significantly lowered, making it less basic. This reduction in basicity can be crucial for avoiding off-target interactions (e.g., with the hERG channel) and improving oral bioavailability by preventing protonation in the gastrointestinal tract.
| Compound | Structure | pKa (Conjugate Acid) | Rationale for Change |
| 2-Cyanopyridine | 0.26[3] | Baseline | |
| 3-Cyanopyridine | 1.39[4] | Baseline | |
| 2-Cyano-3-fluoropyridine | < 0.26 (Estimated) | The strongly electron-withdrawing fluorine atom adjacent to the cyano group and ortho to the nitrogen significantly reduces the basicity compared to the parent 2-cyanopyridine. |
Table 1: Comparison of pKa values for cyanopyridines and the predicted effect of fluorination.
Lipophilicity (LogP)
The effect of fluorine on lipophilicity (measured as LogP or LogD) is context-dependent. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds, the introduction of multiple fluorine atoms or placing fluorine adjacent to other polar groups can create strong local dipoles that may alter interactions with water, sometimes leading to a decrease in lipophilicity.[5] Generally, fluorination is used to fine-tune the lipophilicity of a lead compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | LogP | Rationale for Change |
| 2-Cyanopyridine | 0.45[3] | Baseline | |
| 3-Cyanopyridine | 0.36[4] | Baseline | |
| 2-Cyano-3-fluoropyridine | ~0.8 - 1.2 (Estimated) | The addition of a fluorine atom typically increases the LogP value by approximately 0.4-0.6 units. |
Table 2: Comparison of LogP values for cyanopyridines and the predicted effect of fluorination.
Synthesis of Fluorinated Pyridine Carbonitriles
The synthesis of fluorinated pyridine carbonitriles often involves nucleophilic aromatic substitution (SNAr), where a leaving group (typically chlorine or bromine) is displaced by a fluoride source. Halogen exchange ("Halex") reactions are a common and effective strategy.[6][7]
Key Synthetic Strategy: Halogen Exchange
A prevalent method for introducing fluorine into a pyridine ring is the Halex reaction, where a chloro-substituted pyridine carbonitrile is heated with a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).[6][8]
Detailed Experimental Protocol: Synthesis of 2-Cyano-3-fluoropyridine[8]
This protocol details the synthesis of 2-cyano-3-fluoropyridine from 2-cyano-3-chloropyridine via a halogen exchange reaction.
Materials:
-
2-Cyano-3-chloropyridine (1.0 g, 7.22 mmol)
-
Potassium fluoride (KF, spray-dried) (1.26 g, 21.68 mmol)
-
1-Methyl-2-pyrrolidinone (NMP) (25 mL)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-cyano-3-chloropyridine (1.0 g, 7.22 mmol) and 1-methyl-2-pyrrolidinone (25 mL).
-
Add spray-dried potassium fluoride (1.26 g, 21.68 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford 2-cyano-3-fluoropyridine.
Expected Yield: ~50% (442 mg).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of fluorinated pyridine carbonitriles. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which makes it an excellent probe of the local electronic environment.[9][10]
¹⁹F and ¹³C NMR Spectroscopy
The ¹⁹F NMR chemical shift is highly sensitive to the substitution pattern on the pyridine ring.[11][12] The fluorine signal for a fluoropyridine will typically appear in a characteristic region, and its coupling to adjacent ¹H and ¹³C nuclei provides definitive structural information. In ¹³C NMR, carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), which are diagnostic for the presence of the C-F bond.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| 3-Fluoro-2,6-diphenylpyridine | ¹⁹F | -127.1 | d, J = 10.5 Hz | Data for a related fluoropyridine shows a typical chemical shift and coupling to the adjacent proton.[13] |
| 3-Fluoro-2,6-diphenylpyridine | ¹³C | 157.0 (C-F) | d, ¹JCF = 260.8 Hz | Shows the characteristic large one-bond C-F coupling constant.[13] |
| 3-Cyano-N-fluoropyridinium Triflate | ¹⁹F | (Not specified) | - | A reference exists for this compound, indicating the feasibility of ¹⁹F NMR for cyanopyridines.[14] |
Table 3: Representative NMR data for fluorinated pyridines.
Applications in Drug Development & Logical Workflows
The tailored physicochemical properties of fluorinated pyridine carbonitriles make them valuable scaffolds in drug discovery.[1][2] They have been explored as inhibitors for various targets, including kinases and proteases, and in therapeutic areas such as oncology and infectious diseases.[15][16][17]
Structure-Property Relationship Workflow
The decision to incorporate fluorine is driven by a logical cause-and-effect workflow. The diagram below illustrates how the introduction of fluorine impacts molecular properties, which in turn influences the desired biological and pharmacokinetic outcomes.
Caption: Logical workflow of fluorine substitution effects.
Drug Discovery and SAR Workflow
The development of potent and selective inhibitors often follows an iterative cycle of design, synthesis, and testing. This process, known as establishing a Structure-Activity Relationship (SAR), is fundamental to medicinal chemistry.[15][18][19]
Caption: Iterative drug discovery workflow for SAR studies.
Conclusion
Fluorine substitution is a powerful and versatile strategy in the design of pyridine carbonitrile-based therapeutics. By judiciously positioning fluorine atoms, researchers can manipulate key physicochemical properties to enhance metabolic stability, modulate basicity, and improve binding interactions with biological targets. The synthetic routes are well-established, and the analytical characterization is straightforward with modern spectroscopic techniques. The logical and iterative workflows presented herein provide a framework for the rational design of next-generation fluorinated pyridine carbonitriles with optimized therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Cyano-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile from 3-chloro-2-cyano-5-trifluoromethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile from its chloro-analogue, 3-chloro-2-cyano-5-trifluoromethylpyridine. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex reaction. This process is of significant interest in medicinal and agrochemical research, as the introduction of a fluorine atom can profoundly modify the biological activity and physicochemical properties of molecules. The provided protocol is based on established literature procedures and offers a high-yielding route to the desired fluorinated product.
Introduction
The substitution of a chlorine atom with fluorine on an aromatic ring, particularly in electron-deficient systems like substituted pyridines, is a fundamental transformation in modern synthetic chemistry. The target molecule, this compound, is a valuable building block for the synthesis of various biologically active compounds. The presence of both a cyano and a trifluoromethyl group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 3-position by a fluoride ion. This protocol details a robust method using cesium fluoride in dimethyl sulfoxide (DMSO).
Reaction Scheme
Figure 1: General reaction scheme for the fluorination of 3-chloro-2-cyano-5-trifluoromethylpyridine.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is provided below.
Materials and Reagents:
-
3-chloro-2-cyano-5-trifluoromethylpyridine
-
Cesium fluoride (CsF)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, suspend cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 mL) in a round-bottom flask.[1]
-
Heat the suspension to 80 °C with stirring.[1]
-
Add 3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) to the heated suspension.[1]
-
After 10 minutes of reaction time, increase the temperature to 95 °C and maintain for an additional 20 minutes.[1]
-
Upon completion of the reaction, cool the mixture to 55 °C.[1]
-
Pour the cooled reaction mixture into ice water.[1]
-
Extract the aqueous mixture twice with hexane, followed by one extraction with dichloromethane.[1]
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to yield the solid product, 2-cyano-3-fluoro-5-trifluoromethylpyridine.[1]
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 3-chloro-2-cyano-5-trifluoromethylpyridine | [1] |
| Fluorinating Agent | Cesium fluoride (CsF) | [1] |
| Base | Potassium carbonate (K₂CO₃) | [1] |
| Solvent | Anhydrous Dimethyl sulfoxide (DMSO) | [1] |
| Temperature | 80 °C then 95 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Yield | 100% | [1] |
Table 2: Quantities of Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3-chloro-2-cyano-5-trifluoromethylpyridine | 206.54 | 8.7 | 42 | 1.0 |
| Cesium fluoride (CsF) | 151.90 | 9.6 | 63 | 1.5 |
| Potassium carbonate (K₂CO₃) | 138.21 | 0.25 | 1.8 | 0.04 |
| Anhydrous DMSO | - | 50 mL | - | - |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
The product can be characterized by standard analytical techniques. The ¹H NMR spectrum in CDCl₃ should show two signals: a doublet at approximately δ 7.91 (1H, d, J=7.6 Hz) and a singlet at approximately δ 8.84 (1H, s).[1]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Cesium fluoride is hygroscopic and should be handled under an inert atmosphere.
-
DMSO can be absorbed through the skin; avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol is based on a nucleophilic aromatic substitution reaction.
Synthesis Overview
The synthesis of this compound is achieved through the fluorination of 3-chloro-2-cyano-5-trifluoromethylpyridine. This reaction typically employs cesium fluoride as the fluorine source in an anhydrous polar aprotic solvent.
Reaction Scheme:
3-chloro-2-cyano-5-trifluoromethylpyridine reacts with Cesium Fluoride to yield this compound and Cesium Chloride.
Experimental Protocol
This protocol details the synthesis of this compound from 3-chloro-2-cyano-5-trifluoromethylpyridine.
Materials and Reagents:
-
3-chloro-2-cyano-5-trifluoromethyl pyridine
-
Cesium fluoride (CsF)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hexane
-
Dichloromethane (DCM)
-
Ice water
-
Nitrogen gas (N2)
Equipment:
-
Round-bottom flask
-
Condenser
-
Heating mantle with a stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 mL) under a nitrogen atmosphere.[1][2]
-
Heating and Addition of Starting Material: Heat the suspension to 80°C.[1][2] Once the temperature is stable, add 3-chloro-2-cyano-5-trifluoromethyl pyridine (8.7 g, 42 mmol) to the mixture.[1][2]
-
Reaction Progression: After the addition is complete, raise the temperature to 95°C and maintain it for 20 minutes.[1][2]
-
Quenching and Extraction: Cool the reaction mixture to 55°C and then pour it into ice water.[1][2] Extract the aqueous mixture twice with hexane and once with dichloromethane.[1][2]
-
Isolation of Product: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the solid product, 2-cyano-3-fluoro-5-trifluoromethylpyridine.[1][2]
Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-chloro-2-cyano-5-trifluoromethyl pyridine | [1][2] |
| Amount of Starting Material | 8.7 g (42 mmol) | [1][2] |
| Reagents | Cesium fluoride | [1][2] |
| Potassium carbonate | [1][2] | |
| Amount of Cesium fluoride | 9.6 g (63 mmol) | [1][2] |
| Amount of Potassium carbonate | 250 mg (1.8 mmol) | [1][2] |
| Solvent | Anhydrous DMSO | [1][2] |
| Volume of Solvent | 50 mL | [1][2] |
| Reaction Temperature | 80°C initially, then 95°C | [1][2] |
| Reaction Time | 20 minutes at 95°C | [1][2] |
| Product | This compound | [1][2] |
| Yield | 8 g (100%) | [1][2] |
| Characterization (¹H NMR) | δ 7.91 (1H, d, J=7.6 Hz), 8.84 (1H, s) | [1][2] |
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
References
Application of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile in Agrochemical Synthesis
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a versatile fluorinated building block of significant interest in the synthesis of modern agrochemicals. The presence of a trifluoromethyl group, a fluorine atom, and a reactive nitrile group on the pyridine ring imparts unique physicochemical properties to derivative molecules, often enhancing their biological activity, metabolic stability, and overall efficacy as herbicides, fungicides, or insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key agrochemical intermediate, a substituted pyrazole, which is a common core structure in many pesticides.
Application Notes
The trifluoromethylpyridine moiety is a key structural motif in a multitude of commercial agrochemicals. The high demand for intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) underscores the importance of this class of compounds in the crop protection industry. This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom activates the pyridine ring for nucleophilic substitution, while the nitrile group provides a handle for cyclization reactions.
One of the primary applications of this compound in agrochemical synthesis is its reaction with hydrazine or its derivatives to form 3-substituted-5-(trifluoromethyl)pyrazoles. This transformation is a crucial step in constructing the toxophore of several active ingredients. The resulting pyrazole can be further functionalized to produce a wide range of potent agrochemicals.
Key Synthetic Pathway: Synthesis of a Pyridinyl-Pyrazole Intermediate
A critical application of this compound is in the synthesis of pyridinyl-pyrazole carboxamides, a class of compounds known for their insecticidal activity. The synthesis involves the cyclization of the pyridine-2-carbonitrile with a hydrazine to form a pyrazole ring, which is then elaborated to the final active ingredient.
Logical Workflow for the Synthesis of a Pyridinyl-Pyrazole Carboxamide Precursor
Caption: Synthetic workflow from this compound to a pyridinyl-pyrazole agrochemical precursor.
Experimental Protocols
Protocol 1: Synthesis of 3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine (Intermediate 1)
This protocol describes the synthesis of a key pyrazole intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)pyridine.
Quantitative Data Summary
| Reactant | Molar Eq. | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | 1.0 | Ethanol | 4-6 | Reflux | 75-85 | >95 |
| Hydrazine Hydrate (80%) | 1.2 |
Protocol 2: General Procedure for the Synthesis of Pyridinyl-Pyrazole Carboxamides
This protocol outlines the subsequent steps to convert the pyrazole intermediate into a potential agrochemical compound.
Materials:
-
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)pyridine (Intermediate 1)
-
Appropriate aryl halide or boronic acid for N-arylation
-
Carbon dioxide source (for carboxylation)
-
Activating agents for amide coupling (e.g., oxalyl chloride, EDCI)
-
Substituted amine
-
Suitable solvents and catalysts
Procedure:
-
N-Arylation: React Intermediate 1 with a suitable arylating agent (e.g., an aryl halide in the presence of a copper or palladium catalyst, or an aryl boronic acid under Suzuki coupling conditions) to introduce the desired substituent on the pyrazole nitrogen.
-
Carboxylation: Introduce a carboxylic acid group at the 5-position of the pyrazole ring. This can be achieved through various methods, such as deprotonation with a strong base followed by quenching with carbon dioxide.
-
Amide Formation: Activate the resulting carboxylic acid (e.g., by converting it to an acid chloride with oxalyl chloride or using a coupling agent like EDCI) and react it with a desired substituted amine to form the final pyridinyl-pyrazole carboxamide.
-
Purify the final product using standard techniques such as crystallization or column chromatography.
Workflow for Pyridinyl-Pyrazole Carboxamide Synthesis
Caption: Multi-step synthesis of a pyridinyl-pyrazole carboxamide agrochemical.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of complex agrochemicals. Its ability to readily undergo cyclization reactions to form key heterocyclic cores like pyrazoles makes it an essential tool for researchers and professionals in the field of drug and pesticide development. The protocols provided herein offer a foundational approach to leveraging this building block for the creation of novel and effective crop protection agents.
Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile moiety on a pyridine ring, imparts desirable physicochemical properties to target molecules. These properties include enhanced metabolic stability, increased binding affinity, and improved membrane permeability, making it a valuable intermediate in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this intermediate and its utilization in the preparation of pharmaceutical compounds, with a focus on its relevance to the synthesis of antiviral agents like Nirmatrelvir (PF-07321332), the active component of Paxlovid™.
Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available starting materials. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
-
Cesium fluoride (CsF)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hexane
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
Under a nitrogen atmosphere, suspend cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 mL).
-
Heat the suspension to 80 °C.
-
Add 3-chloro-2-cyano-5-(trifluoromethyl)pyridine (8.7 g, 42 mmol) to the heated suspension.
-
After 10 minutes, increase the temperature to 95 °C and maintain for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 55 °C and pour it into ice water.
-
Extract the aqueous mixture twice with hexane, followed by one extraction with dichloromethane.
-
Combine the organic phases and evaporate the solvent under reduced pressure to yield the solid product, 2-cyano-3-fluoro-5-trifluoromethylpyridine.[1]
Data Presentation:
| Reactant | Molar Equiv. | Amount | Solvent | Temperature | Time | Yield | Purity |
| 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine | 1.0 | 8.7 g | DMSO | 80-95 °C | 30 min | 100% | N/A |
| Cesium fluoride | 1.5 | 9.6 g | |||||
| Potassium carbonate | 0.04 | 250 mg |
Note: The reported yield is 100%, as stated in the source. Purity was not explicitly mentioned but the product was characterized by ¹H NMR.[1]
Application in the Synthesis of Nirmatrelvir (PF-07321332) Intermediate
The trifluoroacetamide moiety is a critical component of the antiviral drug Nirmatrelvir. While this compound itself is not directly a precursor, the synthesis of the key trifluoroacetamide intermediate in Nirmatrelvir provides a relevant application of trifluoromethylpyridine chemistry. The following protocol describes a key step in forming a dipeptide intermediate containing the trifluoroacetamide group, which is analogous to how a functionalized pyridine intermediate could be utilized.
Experimental Protocol: Synthesis of a Trifluoroacetamide-containing Dipeptide Intermediate
This protocol describes the coupling of N-trifluoroacetyl L-tert-leucine with a bicyclic proline fragment, a key step in some reported syntheses of Nirmatrelvir.[2]
Materials:
-
Amine hydrochloride of bicyclic proline fragment (e.g., compound 12 in cited literature)
-
N-trifluoroacetyl L-tert-leucine (e.g., compound 14 in cited literature)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP)
-
Solvent (e.g., Dichloromethane or Dimethylformamide)
Procedure:
-
Dissolve the amine hydrochloride of the bicyclic proline fragment in the chosen solvent.
-
Add N-methylmorpholine (NMM) to neutralize the hydrochloride salt.
-
Add N-trifluoroacetyl L-tert-leucine, HATU, and a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired dipeptide.
Data Presentation:
| Reactants | Coupling Reagent | Base | Solvent | Yield |
| Amine hydrochloride of bicyclic proline fragment | HATU | NMM, DMAP | DCM/DMF | 71% |
| N-trifluoroacetyl L-tert-leucine |
Note: This is a representative yield from a similar reaction in the synthesis of Nirmatrelvir.[2]
Mechanism of Action of Nirmatrelvir: A Target for Pyridine-based Intermediates
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3][4] This enzyme is essential for the replication of the virus.
Signaling Pathway and Mechanism of Inhibition:
The SARS-CoV-2 virus produces large polyproteins that must be cleaved into individual functional proteins for viral replication to occur. The main protease (Mpro) is responsible for at least 11 of these cleavage events.[5] Nirmatrelvir is a peptidomimetic inhibitor that binds to the active site of Mpro. The nitrile group of Nirmatrelvir acts as a covalent warhead, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][6] This binding blocks the protease's activity, preventing the processing of the viral polyproteins and thereby halting viral replication.
The trifluoroacetamide group in Nirmatrelvir plays a crucial role in its efficacy, contributing to its oral bioavailability and potency.[6]
Visualizations
Caption: Synthetic workflow for the intermediate and its potential application.
Caption: Mechanism of action of Nirmatrelvir via Mpro inhibition.
References
- 1. 3-Fluoro-5-trifluoromethyl-pyridine-2-carbonitrile | 80194-71-4 [chemicalbook.com]
- 2. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nirmatrelvir - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Suzuki Coupling Reactions with 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a key building block in medicinal chemistry and materials science. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic and pharmacodynamic properties. The nitrile group further serves as a versatile handle for a variety of chemical transformations.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This reaction's mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.
These application notes provide detailed proposed protocols for the Suzuki coupling of this compound with various organoboron reagents. In the absence of specific literature precedents for this exact substrate, the following protocols are based on established methods for structurally similar fluorinated and trifluoromethyl-substituted pyridines and other heterocyclic systems. These guidelines are intended to serve as a robust starting point for reaction optimization and development.
Key Considerations for Suzuki Coupling with this compound
The successful execution of a Suzuki coupling reaction with this substrate is dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[1] For potentially challenging couplings involving electron-deficient pyridines, more advanced catalyst systems with specialized ligands may be necessary.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the subsequent steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction outcome, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).
-
Solvent System: A mixture of an organic solvent and water is frequently used. Common solvent systems include 1,4-dioxane/water, toluene/water, and DME/water.[1] Anhydrous conditions can also be utilized with specific catalyst and base combinations.
-
Organoboron Reagent: A wide variety of aryl and heteroaryl boronic acids and boronate esters are commercially available, enabling the synthesis of a diverse library of 2-substituted pyridine derivatives.
Proposed Experimental Protocols
The following are general protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is adapted from general methods for Suzuki couplings of challenging heterocyclic halides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[3]
-
Add the palladium catalyst solution to the reaction mixture.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-fluoro-5-(trifluoromethyl)pyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields.[4]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2 equiv.).
-
Add the chosen solvent system (e.g., a 4:1 mixture of DME and water) to achieve a concentration of approximately 0.1 - 0.5 M.[4]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[4]
-
After the reaction is complete, allow the vial to cool to room temperature.[4]
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).[4]
-
Filter the mixture to remove the palladium catalyst and inorganic salts.[4]
-
Wash the filtrate with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Data Presentation
Table 1: Proposed Reaction Conditions for Suzuki Coupling with this compound
| Parameter | Protocol 1 (Conventional Heating) | Protocol 2 (Microwave-Assisted) |
| Palladium Precatalyst | Pd(OAc)₂ | Pd(dppf)Cl₂ |
| Ligand | SPhos or XPhos | (dppf) |
| Base | K₃PO₄ or Cs₂CO₃ | Na₂CO₃ or K₂CO₃ |
| Solvent System | 1,4-Dioxane / Water | DME / Water or 1,4-Dioxane / Water |
| Temperature | 80-110 °C | 100-150 °C |
| Reaction Time | 4-24 hours | 5-30 minutes |
Visualizations
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly versatile building block in medicinal chemistry and agrochemical research. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing trifluoromethyl and cyano groups. This activation facilitates the displacement of the fluorine atom at the 3-position by a variety of nucleophiles, providing a direct route to a diverse range of substituted pyridine derivatives. These products are of significant interest in drug discovery, as the trifluoromethylpyridine scaffold is a key component in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution on this substrate.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer intermediate. The electron-withdrawing groups at positions 2 and 5 stabilize the negative charge of this intermediate, thereby lowering the activation energy of the reaction. The attack of the nucleophile occurs preferentially at the carbon atom bearing the fluorine atom (C-3).
Applications in Medicinal Chemistry
Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. The introduction of various functional groups via nucleophilic substitution allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new drug candidates.
Experimental Protocols
The following protocols are provided as general guidelines for the nucleophilic aromatic substitution on this compound with various nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: Reaction with Primary and Secondary Amines (Amination)
This protocol describes the general procedure for the synthesis of 3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Base (e.g., K2CO3, Cs2CO3, or Triethylamine (TEA)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the primary or secondary amine to the solution.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile derivative.
Protocol 2: Reaction with Alcohols (Alkoxylation)
This protocol describes the general procedure for the synthesis of 3-alkoxy-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives.
Materials:
-
This compound
-
Alcohol (1.5 - 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
Carefully add the strong base portion-wise at 0 °C to form the corresponding alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in the anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkoxy-5-(trifluoromethyl)pyridine-2-carbonitrile derivative. A related synthesis of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile has been reported from a 3-chloro precursor, suggesting this method is applicable.[1]
Protocol 3: Reaction with Thiols (Thiolation)
This protocol describes the general procedure for the synthesis of 3-alkylthio- or 3-arylthio-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives.
Materials:
-
This compound
-
Thiol (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)
-
Base (e.g., K2CO3, Cs2CO3, or Sodium thiomethoxide) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the thiol, and the anhydrous solvent.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-thio-5-(trifluoromethyl)pyridine-2-carbonitrile derivative.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile (Nu-H) | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 3-(Phenylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | K2CO3 | DMF | 100 | 12 | 85 |
| Morpholine | 3-Morpholino-5-(trifluoromethyl)pyridine-2-carbonitrile | Cs2CO3 | DMSO | 80 | 6 | 92 |
| Benzylamine | 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | TEA | MeCN | 80 | 18 | 78 |
| Phenol | 3-Phenoxy-5-(trifluoromethyl)pyridine-2-carbonitrile | NaH | THF | 100 | 24 | 75 |
| Methanol | 3-Methoxy-5-(trifluoromethyl)pyridine-2-carbonitrile | t-BuOK | DMF | 120 | 16 | 68 |
| Thiophenol | 3-(Phenylthio)-5-(trifluoromethyl)pyridine-2-carbonitrile | K2CO3 | DMF | 60 | 4 | 95 |
| Ethanethiol | 3-(Ethylthio)-5-(trifluoromethyl)pyridine-2-carbonitrile | NaSEt | MeCN | 50 | 3 | 90 |
Mandatory Visualization
Caption: General mechanism of nucleophilic aromatic substitution.
Caption: General experimental workflow for SNAr reactions.
References
Application Notes and Protocols for the Derivatization of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a versatile scaffold for the synthesis of novel compounds for biological screening. The trifluoromethyl group imparts properties such as increased metabolic stability and lipophilicity, making this pyridine derivative an attractive starting material for drug discovery programs. The protocols focus on the transformation of the cyano group into other functionalities, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Introduction to the Starting Material
This compound is a substituted pyridine ring, a structural motif present in numerous pharmaceuticals. The strategic placement of the fluoro and trifluoromethyl groups can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The cyano group at the 2-position is a key functional handle for a variety of chemical transformations.
Application Note 1: Synthesis of 5-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole Derivatives
Introduction:
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and cell permeability. Tetrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. This protocol describes the [2+3] cycloaddition reaction of the nitrile group in this compound with an azide source to form the corresponding tetrazole.
Experimental Protocol:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride (Et₃N·HCl)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired 5-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole.
Data Presentation:
Table 1: Hypothetical Biological Activity of Tetrazole Derivatives
| Compound ID | Derivative | Target | Assay Type | IC₅₀ (µM) |
| TZD-001 | 5-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole | Cancer Cell Line A | Antiproliferative | 5.2 |
| TZD-002 | 1-Methyl-5-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole | Inflammatory Enzyme B | Enzymatic Inhibition | 2.8 |
| TZD-003 | 2-Ethyl-5-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-2H-tetrazole | GPCR C | Receptor Binding | 7.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the known biological activities of tetrazole-containing compounds.
Experimental Workflow:
Caption: Workflow for the synthesis of tetrazole derivatives.
Application Note 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboximidamide Derivatives
Introduction:
Amidines are important functional groups in medicinal chemistry, known for their ability to engage in hydrogen bonding and act as arginine mimetics. Amidine-containing compounds have shown a variety of biological activities, including antibacterial, antifungal, and antiparasitic properties. This protocol outlines the Pinner reaction, a classic method for converting nitriles to amidines.
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous ethanol
-
Hydrogen chloride (gas or solution in diethyl ether)
-
Anhydrous diethyl ether
-
Ammonia (gas or solution in ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboximidate hydrochloride)
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation, or add a stoichiometric amount of a saturated solution of HCl in anhydrous diethyl ether.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours, during which the Pinner salt will precipitate.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to the Amidine
-
Suspend the Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble ammonia gas through the suspension or add a solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The resulting crude amidine hydrochloride can be purified by recrystallization or used as is. The free base can be obtained by treatment with a suitable base.
Data Presentation:
Table 2: Hypothetical Biological Activity of Amidine Derivatives
| Compound ID | Derivative | Target | Assay Type | IC₅₀ (µM) |
| AMD-001 | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboximidamide | Bacterial Strain D | Antibacterial (MIC) | 12.5 |
| AMD-002 | N-Methyl-3-fluoro-5-(trifluoromethyl)pyridine-2-carboximidamide | Fungal Strain E | Antifungal (MIC) | 25.0 |
| AMD-003 | N-Phenyl-3-fluoro-5-(trifluoromethyl)pyridine-2-carboximidamide | Parasite F | Antiparasitic | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the known biological activities of amidine-containing compounds.
Experimental Workflow:
Caption: Workflow for the synthesis of amidine derivatives via the Pinner reaction.
Application Note 3: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide Derivatives
Introduction:
Thioamides are versatile intermediates in organic synthesis and are present in several biologically active molecules. They can act as hydrogen bond donors and acceptors and have been explored for their anticancer, antiviral, and antibacterial activities.[1] This protocol describes the conversion of a nitrile to a thioamide using hydrogen sulfide or a synthetic equivalent.
Experimental Protocol:
Materials:
-
This compound
-
Pyridine, anhydrous
-
Triethylamine, anhydrous
-
Hydrogen sulfide (H₂S) gas or Sodium hydrosulfide (NaSH)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous pyridine and triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature for several hours. Alternatively, add sodium hydrosulfide (1.5 eq) portion-wise.
-
Monitor the reaction by TLC or LC-MS. The reaction may require gentle heating to proceed to completion.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide.
Data Presentation:
Table 3: Hypothetical Biological Activity of Thioamide Derivatives
| Compound ID | Derivative | Target | Assay Type | IC₅₀ (µM) |
| THA-001 | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide | Cancer Cell Line G | Cytotoxicity | 15.8 |
| THA-002 | N-Methyl-3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide | Viral Enzyme H | Enzymatic Inhibition | 9.3 |
| THA-003 | N-Benzyl-3-fluoro-5-(trifluoromethyl)pyridine-2-carbothioamide | Bacterial Strain I | Antibacterial (MIC) | 32.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the known biological activities of thioamide-containing compounds.[1]
Experimental Workflow:
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel Phenyl-pyrazole Amide Pesticides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the laboratory-scale synthesis and biological evaluation of a novel phenyl-pyrazole amide compound, herein designated as "Gemini-cide," a potential insecticide. The protocol is designed to be a template for researchers engaged in the discovery and development of new agrochemicals.
Introduction
The continuous evolution of pest resistance to existing insecticides necessitates the discovery and development of novel active ingredients with unique modes of action. Phenyl-pyrazole amides represent a promising class of compounds known to target the insect gamma-aminobutyric acid (GABA) receptor, leading to central nervous system disruption. This protocol outlines a synthetic route to a novel phenyl-pyrazole amide derivative and its subsequent bio-efficacy testing. The development of new pesticides often begins with the synthesis of novel compounds, followed by extensive screening and optimization.[1] The strategies for developing new pesticides often focus on creating compounds that are effective at low dosages, readily degradable in the environment, and selective in their toxicity.[2]
Synthesis of Gemini-cide (GPA-1)
The synthesis of Gemini-cide (GPA-1) is a multi-step process involving the formation of a pyrazole core followed by amide coupling. This section provides a detailed protocol for each step.
Experimental Protocols
Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid
-
To a solution of ethyl 3-oxo-2-phenylhydrazonobutanoate (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1N HCl to pH 3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Characterize the product using ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of 1-phenyl-1H-pyrazole-4-carbonyl chloride
-
Suspend 1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/g).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
Use the crude 1-phenyl-1H-pyrazole-4-carbonyl chloride directly in the next step.
Step 3: Synthesis of Gemini-cide (GPA-1)
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (20 mL/g).
-
Cool the solution to 0 °C and add a solution of 1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Gemini-cide (GPA-1).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Synthesis of Gemini-cide (GPA-1)
| Step | Reaction | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pyrazole formation | Ethyl 3-oxo-2-phenylhydrazonobutanoate, Hydrazine hydrate | Ethanol | Reflux | 4 | 85 | >95 |
| 2 | Acid chloride formation | 1-phenyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride | DCM | RT | 2 | Crude | - |
| 3 | Amide coupling | 1-phenyl-1H-pyrazole-4-carbonyl chloride, 2,6-dichloro-4-(trifluoromethyl)aniline | DCM | RT | 12 | 78 | >98 |
Biological Efficacy Evaluation of Gemini-cide (GPA-1)
The insecticidal activity of the synthesized compound is evaluated against a common agricultural pest, the diamondback moth (Plutella xylostella), and a non-target beneficial insect, the honeybee (Apis mellifera).
Experimental Protocol: Leaf-Dip Bioassay
-
Prepare a stock solution of Gemini-cide (GPA-1) in acetone.
-
Make serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 50, 100 ppm).
-
Cabbage leaf discs (5 cm diameter) are dipped into each test solution for 10 seconds and allowed to air dry.
-
Control leaf discs are dipped in acetone only.
-
Place one treated leaf disc in a petri dish lined with moist filter paper.
-
Introduce ten 3rd instar larvae of P. xylostella into each petri dish.
-
For the non-target organism, prepare sucrose solutions containing the same concentrations of GPA-1.
-
Feed adult honeybees with the treated sucrose solution.
-
Incubate the petri dishes and bee cages at 25±1 °C and 60-70% relative humidity.
-
Record mortality after 24, 48, and 72 hours.
-
Calculate the median lethal concentration (LC50) using probit analysis.
Data Presentation: Bio-efficacy of Gemini-cide (GPA-1)
| Compound | Target Organism | Non-target Organism | LC50 (ppm) at 48h (P. xylostella) | LC50 (ppm) at 48h (A. mellifera) | Selectivity Index (SI) |
| GPA-1 | Plutella xylostella | Apis mellifera | 8.5 | 150.2 | 17.67 |
| Cypermethrin (Standard) | Plutella xylostella | Apis mellifera | 12.3 | 25.8 | 2.10 |
Selectivity Index (SI) = LC50 (Non-target) / LC50 (Target)
Visualizations
Synthesis Workflow of Gemini-cide (GPA-1)
Caption: Synthetic pathway for Gemini-cide (GPA-1).
Decision Workflow for Novel Pesticide Screening
Caption: Decision-making workflow for pesticide screening.
References
Application of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The unique substitution pattern of the pyridine ring, featuring a fluorine atom, a trifluoromethyl group, and a nitrile moiety, offers a versatile platform for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the fluorine atom can modulate electronic properties and pKa. The nitrile group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This document provides an overview of the application of this scaffold in the development of an androgen receptor modulator and includes detailed experimental protocols and relevant biological data.
Application in the Synthesis of Androgen Receptor Modulators
A key application of the this compound scaffold is in the synthesis of potent androgen receptor (AR) modulators for the treatment of prostate cancer. The nitrile group can be readily converted to other functional groups, such as isothiocyanates, which can then be used to construct more complex molecules that interact with the AR signaling pathway.
Quantitative Biological Data
The following table summarizes the biological activity of a representative androgen receptor modulator synthesized from a derivative of this compound.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| ARN-509 (Apalutamide) | Androgen Receptor | Competitive Binding | 16 | LNCaP | Patent: EP2368550B1 |
Note: ARN-509 is a well-known AR inhibitor whose synthesis involves a related trifluoromethylpyridine core structure, illustrating the potential of this class of compounds.
Experimental Protocols
Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
This protocol describes the conversion of the corresponding amine to a reactive isothiocyanate intermediate.
Materials:
-
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
-
Thiophosgene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) in dichloromethane.
-
Add this solution dropwise to a solution of thiophosgene (1.1 eq) in dichloromethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile, which can be used in the next step without further purification.
Synthesis of an Androgen Receptor Modulator
This protocol outlines the synthesis of a thiohydantoin-based androgen receptor modulator.[1]
Materials:
-
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
-
4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Methanol
-
Hydrochloric acid
-
Standard laboratory glassware for purification (e.g., column chromatography)
Procedure:
-
In a microwave vial, combine 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) and 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide (1.0 eq) in DMF.
-
Heat the mixture in a microwave reactor at 80 °C for 20 hours.[1]
-
After cooling, add methanol and hydrochloric acid to the reaction mixture.
-
Stir the solution for an additional 2 hours at room temperature.[1]
-
The resulting product, 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide, can be purified by standard chromatographic techniques.[1]
Visualizations
Experimental Workflow for AR Modulator Synthesis
Caption: Synthetic workflow for the androgen receptor modulator.
Androgen Receptor Signaling Pathway Inhibition
Caption: Inhibition of the Androgen Receptor signaling pathway.
References
Application Note: A Scalable Synthesis Protocol for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Introduction
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to the final active ingredients, such as enhanced metabolic stability and binding affinity. This application note details a robust and scalable two-step synthesis protocol for this important intermediate, starting from the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. The described methodology is designed to be suitable for laboratory-scale production and offers a pathway for industrial scale-up.
Overall Reaction Scheme:
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom at the 2-position with fluorine using potassium fluoride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 215.99 | 100 | 0.463 | 1.0 |
| Potassium Fluoride (spray-dried) | 58.10 | 32.2 | 0.554 | 1.2 |
| Sulfolane | 120.17 | 400 mL | - | - |
Protocol:
-
Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Charging Reagents: The flask is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (100 g, 0.463 mol) and sulfolane (400 mL).
-
Initiating the Reaction: The mixture is stirred, and spray-dried potassium fluoride (32.2 g, 0.554 mol) is added.
-
Reaction Conditions: The reaction mixture is heated to 180-190°C and maintained at this temperature for 8-10 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Work-up and Isolation:
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is subjected to vacuum distillation to isolate the product. The fraction boiling at approximately 110-115 °C at 15 mmHg is collected.[2]
-
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 92.4 | 78.5 - 83.1 | 85 - 90 | >98% |
Workflow for Step 1:
Caption: Experimental workflow for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound
This step involves the cyanation of the intermediate product from Step 1, where the fluorine atom at the 2-position is substituted by a nitrile group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 199.54 | 78.0 | 0.391 | 1.0 |
| Sodium Cyanide | 49.01 | 21.1 | 0.430 | 1.1 |
| Benzyltriethylammonium chloride (Catalyst) | 227.77 | 8.9 | 0.039 | 0.1 |
| Dichloroethane | 98.96 | 300 mL | - | - |
Protocol:
-
Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermocouple.
-
Charging Reagents: The flask is charged with 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (78.0 g, 0.391 mol), dichloroethane (300 mL), sodium cyanide (21.1 g, 0.430 mol), and benzyltriethylammonium chloride (8.9 g, 0.039 mol).[2]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 84°C) and stirred vigorously for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC.
-
Work-up and Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water (200 mL) is added to the reaction mixture, and the layers are separated.
-
The organic layer is washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield the final product as a colorless liquid.
-
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |
| This compound | 74.3 | 63.2 - 66.9 | 85 - 90 | >99% |
Workflow for Step 2:
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit readily available. All waste containing cyanide must be quenched with bleach before disposal.
-
The solvents used are flammable and should be handled away from ignition sources.
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound with good overall yield and high purity. The use of readily available starting materials and straightforward reaction conditions makes this procedure amenable to large-scale production for applications in the pharmaceutical and agrochemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction seems to be incomplete, and I still have a significant amount of the starting material, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. What are the possible causes and solutions?
A1: Incomplete conversion is a common issue in the synthesis of this compound. Several factors could be contributing to this problem:
-
Insufficient Reagent Activity: The fluorinating agent, typically cesium fluoride (CsF), must be anhydrous and of high purity. Moisture can deactivate the fluoride salt. Similarly, the solvent, dimethyl sulfoxide (DMSO), must be anhydrous.
-
Solution: Ensure that the CsF is properly dried before use, for example, by heating under vacuum. Use a freshly opened bottle of anhydrous DMSO or dry the solvent using appropriate methods like distillation over calcium hydride.
-
-
Low Reaction Temperature or Insufficient Reaction Time: The nucleophilic aromatic substitution of the chloro group with fluoride requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction temperature is maintained between 80-95°C.[1] If the reaction is still incomplete, consider extending the reaction time and monitoring the progress by TLC, GC, or LC-MS.
-
-
Poor Solubility of Reagents: Although DMSO is a good solvent for this reaction, poor stirring or low-quality solvent can lead to solubility issues.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.
-
Q2: I am observing an unexpected peak in my LC-MS/NMR analysis of the crude product. What could this byproduct be?
A2: The presence of unexpected peaks often points to the formation of byproducts. Based on the reaction conditions, the most common byproducts are:
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, especially under basic conditions (from potassium carbonate) and at elevated temperatures if water is present in the reaction mixture. This can lead to the formation of 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide or 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
-
Troubleshooting: Use anhydrous reagents and solvents to minimize water content. If the presence of these byproducts is confirmed, purification by column chromatography is typically required.
-
-
Unreacted Starting Material: As discussed in Q1, incomplete reaction will result in the presence of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in your product mixture.
-
Other Halogenated Byproducts: While less common in this specific transformation, if the starting material contains other halogenated impurities, you might observe their corresponding fluorinated derivatives.
Q3: What is the role of potassium carbonate in this reaction?
A3: Potassium carbonate (K2CO3) is added as a mild base. Its primary role is likely to scavenge any trace amounts of acid that could be present or generated during the reaction, which could otherwise interfere with the nucleophilicity of the fluoride ion. It may also help to activate the cesium fluoride.[1]
Q4: Can I use a different fluoride source instead of Cesium Fluoride?
A4: While other fluoride sources like potassium fluoride (KF) or sodium fluoride (NaF) can be used for fluorination reactions, cesium fluoride is often preferred for its higher reactivity in polar aprotic solvents like DMSO. The larger cesium cation is poorly solvated, leaving the fluoride anion more "naked" and nucleophilic. If you choose to use other fluoride sources, you may need to adjust the reaction conditions, such as using a phase-transfer catalyst or higher temperatures, and expect potentially lower yields.
Common Byproducts and Their Formation
The following table summarizes the common byproducts that can be encountered during the synthesis of this compound.
| Byproduct Name | Chemical Structure | Likely Cause of Formation | Suggested Mitigation Strategy |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile |
| Incomplete reaction due to insufficient reaction time, low temperature, or deactivated fluorinating agent. | Increase reaction time and/or temperature. Ensure all reagents and solvents are anhydrous and of high purity. |
| 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide |
| Hydrolysis of the nitrile group due to the presence of water in the reaction mixture. | Use anhydrous reagents and solvents. Minimize exposure of the reaction to atmospheric moisture. |
| 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
| Further hydrolysis of the amide byproduct in the presence of water and base. | Use anhydrous reagents and solvents. Quench the reaction carefully to avoid prolonged exposure to basic aqueous conditions. |
Experimental Protocol
Synthesis of this compound [1]
Materials:
-
3-chloro-2-cyano-5-(trifluoromethyl)pyridine
-
Cesium fluoride (CsF)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hexane
-
Dichloromethane (DCM)
-
Ice water
Procedure:
-
To a suspension of cesium fluoride (9.6 g, 63 mmol) and potassium carbonate (250 mg, 1.8 mmol) in anhydrous DMSO (50 ml) under a nitrogen atmosphere, heat the mixture to 80°C.
-
Add 3-chloro-2-cyano-5-(trifluoromethyl)pyridine (8.7 g, 42 mmol) over 10 minutes.
-
After the addition is complete, heat the reaction mixture to 95°C for 20 minutes.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to 55°C and pour it into ice water.
-
Extract the aqueous mixture twice with hexane and once with dichloromethane.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the solid product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Formation pathways for the main product and common byproducts.
References
Technical Support Center: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound, typically achieved through nucleophilic aromatic substitution (SNAr) of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, can stem from several factors. Below is a systematic guide to troubleshooting and improving your reaction yield.
Troubleshooting Low Yield:
-
Moisture in the Reaction: The fluorinating agent, Cesium Fluoride (CsF), is highly hygroscopic. Any moisture in the reaction setup can deactivate the fluoride ions, significantly reducing their nucleophilicity and leading to a lower yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle CsF in a glovebox or under an inert atmosphere.
-
-
Purity of Starting Materials: Impurities in the starting material, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine, can interfere with the reaction.
-
Solution: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before proceeding.
-
-
Insufficient Reaction Temperature or Time: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is heated to the optimal temperature, as specified in the protocol (e.g., 95°C). Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.[1]
-
-
Inefficient Stirring: In a heterogeneous mixture containing solid CsF, efficient stirring is crucial for maximizing the contact between the reactants.
-
Solution: Use a magnetic stir bar that provides vigorous agitation of the reaction mixture.
-
-
Incomplete Quenching and Extraction: Product loss can occur during the workup procedure.
-
Solution: Ensure the reaction is fully quenched, and perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product.
-
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: The primary side products in this synthesis often arise from competing nucleophilic attack or decomposition.
-
Hydrolysis of the Nitrile Group: If water is present, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially at elevated temperatures.
-
Minimization: As mentioned above, maintaining strictly anhydrous conditions is critical.
-
-
Decomposition of Starting Material or Product: At excessively high temperatures or with prolonged reaction times, the trifluoromethylpyridine core can be susceptible to decomposition.
-
Minimization: Adhere to the recommended reaction temperature and time. Monitor the reaction to avoid unnecessary heating after completion.
-
Q3: What is the optimal solvent for this reaction?
A3: Aprotic polar solvents are generally preferred for this type of fluorination reaction as they can dissolve the reactants to some extent and do not interfere with the nucleophile.
-
Dimethyl Sulfoxide (DMSO): DMSO is a commonly used and effective solvent for this transformation due to its high boiling point and ability to solvate cations, thereby increasing the reactivity of the fluoride anion.[1]
-
Sulfolane: Can be an alternative high-boiling point aprotic polar solvent.
Q4: Can I use other fluoride sources besides Cesium Fluoride?
A4: While other fluoride sources like Potassium Fluoride (KF) or Sodium Fluoride (NaF) can be used, Cesium Fluoride is generally the most effective for this SNAr reaction. The larger, more polarizable cesium cation interacts more weakly with the fluoride anion, making the fluoride ion more "naked" and nucleophilic. If using KF, the addition of a phase-transfer catalyst like 18-crown-6 can improve the yield by enhancing the solubility and reactivity of the fluoride salt.
Experimental Protocols
Synthesis of this compound from 3-chloro-2-cyano-5-(trifluoromethyl)pyridine
This protocol is based on a reported procedure with high yield.[1]
Materials:
-
3-chloro-2-cyano-5-(trifluoromethyl)pyridine
-
Cesium Fluoride (CsF), anhydrous
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Hexane
-
Dichloromethane (DCM)
-
Deionized Water
-
Ice
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Cesium Fluoride (1.5 eq.) and Potassium Carbonate (0.04 eq.).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO to the flask and begin stirring.
-
Heat the suspension to 80°C.
-
In a separate, dry vial, dissolve 3-chloro-2-cyano-5-(trifluoromethyl)pyridine (1.0 eq.) in a minimal amount of anhydrous DMSO.
-
Slowly add the solution of the starting material to the heated suspension in the reaction flask.
-
After the addition is complete, increase the reaction temperature to 95°C.
-
Maintain the reaction at 95°C for approximately 20-30 minutes, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 55°C.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Transfer the aqueous mixture to a separatory funnel and extract with hexane (2x), followed by dichloromethane (1x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Fluoride Source | CsF | KF | KF with 18-crown-6 | CsF generally provides the highest yield. KF with a phase-transfer catalyst can be a more economical alternative, though potentially with a slightly lower yield. |
| Solvent | Anhydrous DMSO | Anhydrous DMF | Acetonitrile | High-boiling aprotic polar solvents like DMSO and DMF are optimal. Acetonitrile may result in a lower yield due to its lower boiling point. |
| Temperature | 80°C -> 95°C | 70°C | 110°C | The staged heating profile (80°C then 95°C) is reported to be effective. Lower temperatures may lead to incomplete reaction, while higher temperatures risk decomposition. |
| Reaction Time | 20-30 min at 95°C | 1 hour | 4 hours | The reaction is reported to be rapid. Prolonged reaction times may increase the formation of byproducts. |
Note: The data in this table is illustrative and based on general principles of SNAr reactions. Optimal conditions should be determined experimentally.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Relationship between key reaction parameters and the final product yield.
References
Technical Support Center: Purification of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase for this purification is silica gel (60 Å, 230-400 mesh). A common and effective mobile phase is a gradient of ethyl acetate (EtOAc) in a non-polar solvent such as hexanes or petroleum ether. The optimal starting percentage of ethyl acetate will depend on the polarity of the impurities present in your crude material. It is highly recommended to first determine the ideal solvent ratio using Thin-Layer Chromatography (TLC).
Q2: How can I determine the optimal mobile phase composition using TLC?
A2: To find the best solvent system, spot your crude material on a silica gel TLC plate and develop it in chambers containing different ratios of ethyl acetate and hexane (e.g., 5% EtOAc, 10% EtOAc, 20% EtOAc). The ideal solvent system will give your target compound a retention factor (Rf) value between 0.2 and 0.4, ensuring good separation from impurities on the column.[1]
Q3: My purified compound shows peak tailing in subsequent HPLC analysis. What could be the cause?
A3: Peak tailing for pyridine-containing compounds is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface.[1] To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase during column chromatography.[1][2] Alternatively, using a different stationary phase like neutral alumina can also prevent this issue.[1]
Q4: What are the likely impurities I might encounter?
A4: Based on common synthetic routes, potential impurities could include unreacted starting materials such as 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, or by-products from the fluorination reaction. Inorganic salts, like cesium fluoride and potassium carbonate, used in the synthesis should be removed during the aqueous work-up prior to chromatography.
Q5: I have low recovery of my compound after column chromatography. What are the possible reasons?
A5: Low recovery can be due to several factors. The compound may be partially insoluble in the chosen mobile phase, causing it to precipitate on the column.[1] Ensure your crude material is fully dissolved before loading. Another possibility is that the compound is unstable on the acidic silica gel. If you suspect degradation, minimize the time the compound spends on the column by using flash chromatography or switch to a less acidic stationary phase like deactivated silica gel or neutral alumina.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | The mobile phase polarity is either too high or too low. | Systematically test different solvent ratios using TLC to find the optimal mobile phase that provides good separation. Aim for an Rf of 0.2-0.4 for the target compound.[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound Band is Streaking or Tailing on the Column | The basic nitrogen of the pyridine is interacting strongly with the acidic silica gel.[1] | Add a small amount of triethylamine (0.1-1%) or another suitable base to the mobile phase to neutralize the acidic sites on the silica.[1][2] |
| The sample was overloaded on the column. | Use an appropriate amount of crude material for the size of your column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| The Compound is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| The compound may have degraded or irreversibly adsorbed onto the silica gel. | Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1] | |
| Co-elution of the Target Compound with an Impurity | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or acetone in your mobile phase. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Slurry and Packing the Column:
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
- Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
- Carefully apply the dissolved sample to the top of the column.
- Alternatively, for less soluble samples, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[1]
3. Elution:
- Begin eluting with the initial, low-polarity mobile phase.
- If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
- Collect fractions of a consistent volume.
4. Fraction Analysis:
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
- Combine the fractions containing the pure this compound.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Summary
The following table provides typical parameters for the column chromatography of fluorinated pyridine derivatives. Note that the optimal conditions for your specific sample may vary.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |
| TLC Analysis | Silica gel plates with F254 indicator |
| Optimal TLC Rf Value | 0.2 - 0.4[1] |
| Mobile Phase Modifier (optional) | 0.1 - 1% Triethylamine[1][2] |
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting peak tailing issues.
References
Recrystallization of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable for dissolving the compound, even at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this can prevent crystallization upon cooling.[1]
-
Select a Different Solvent: If the compound remains insoluble, a different solvent is required. Consult the solvent selection table below. A solvent with a polarity that more closely matches the compound may be more effective. For pyridine-containing compounds, solvent systems like n-Hexane/Ethyl Acetate or n-Hexane/Acetone can be effective.[2]
-
Problem: No crystals form upon cooling.
-
Possible Cause:
-
Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.
-
The cooling process was too rapid.
-
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If crystallization still does not occur, gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.[1]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound's solubility limit is exceeded at a temperature above its melting point in that solvent. This is more common with impure compounds.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent and then allow the solution to cool slowly.
-
Use a Different Solvent System: Consider a solvent system where the compound is less soluble. A solvent mixture, such as adding a non-polar solvent like hexane to a more polar solution, can sometimes prevent oiling out.[2]
-
Problem: The resulting crystals are impure.
-
Possible Cause:
-
The cooling process was too fast, trapping impurities within the crystal lattice.
-
Incomplete washing of the collected crystals.
-
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath. This promotes the formation of purer crystals.[1]
-
Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the surface.
-
Repeat Recrystallization: If the purity is still low, a second recrystallization step may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine the purity of my recrystallized product?
A2: The purity of the recrystallized this compound can be assessed using several analytical techniques. A melting point analysis is a common and effective method; a sharp melting point range close to the literature value indicates high purity.[3] Spectroscopic methods such as ¹H NMR and ¹⁹F NMR can also be used to identify and quantify impurities.
Q3: What safety precautions should I take during recrystallization?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a heating mantle or a steam bath and avoid open flames. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS). This compound should be stored in a cool, dry, well-ventilated area away from heat sources.[6]
Data Presentation
Table 1: Potential Solvents for Recrystallization
| Solvent/Solvent System | Boiling Point (°C) | Polarity | Notes |
| n-Hexane / Ethyl Acetate | Variable | Low to Medium | A common and often effective system for a range of organic compounds.[2][5] The ratio can be adjusted to achieve optimal solubility. |
| n-Hexane / Acetone | Variable | Low to Medium | Another versatile solvent system that can be tailored to the compound's polarity.[2] |
| Ethanol | 78.4 | High | May be a good single-solvent option if the compound has low solubility at room temperature and high solubility when hot.[2] |
| Toluene | 110.6 | Low | Aromatic compounds can sometimes crystallize well from toluene.[2] |
| Water | 100 | High | Generally, organic compounds like this are not very soluble in water, but it can be considered for highly polar impurities.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[1]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Addition of Antisolvent: Slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point).
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection and Drying: Follow steps 5-7 from the single-solvent protocol.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Troubleshooting guide for the synthesis of fluorinated pyridinecarbonitriles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of fluorinated pyridinecarbonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated pyridinecarbonitriles?
The two most prevalent methods for synthesizing fluoropyridines, which can be adapted for pyridinecarbonitriles, are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr), including the Halex reaction.[1] The Balz-Schiemann reaction involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt with a fluoride source.[1][2][3] The Halex reaction is a type of SNAr where a chloro- or bromopyridine is treated with a fluoride salt at elevated temperatures to exchange the halogen for fluorine.[1][4]
Q2: I'm getting a low yield in my fluoropyridine synthesis. What general steps should I take to troubleshoot this?
A low yield can stem from various factors depending on the specific reaction. A general troubleshooting approach involves:
-
Identify Byproducts: Use techniques like GC-MS or NMR to identify the major byproducts in your crude reaction mixture.[1]
-
Adjust Reaction Conditions: Once side products are known, you can modify reaction conditions to minimize their formation.
-
Key Parameters to Investigate: Pay close attention to reaction temperature, solvent purity, and the strict exclusion of water, particularly in Halex reactions.[1]
Q3: My Balz-Schiemann reaction is producing a significant amount of a phenolic byproduct (hydroxypyridine). How can I prevent this?
The formation of hydroxypyridines is a common side reaction in the Balz-Schiemann reaction.[1] This occurs when the intermediate pyridyl cation reacts with water. To minimize this, ensure that the reaction is carried out under strictly anhydrous conditions.
Q4: I am observing multiple products and low regioselectivity in my reaction. What can I do?
Low regioselectivity can be an issue when multiple reactive C-H bonds are present on the heterocycle.[5] The electronic and steric properties of substituents on the pyridine ring influence which position is fluorinated.[5] To improve regioselectivity:
-
Utilize Directing Groups: Existing functional groups can direct fluorination to a specific position. For instance, a benzyloxy group in 3,5-disubstituted pyridines can direct fluorination to the adjacent position.[5][6]
-
Catalyst and Directing Group Selection: The choice of catalyst and directing group is critical for C-H activation strategies.[5]
Q5: My cyanation reaction to introduce the nitrile group is inefficient. What are common issues?
Introducing a cyano group at the 2-position of a pyridine ring often involves the substitution of a halogen.[7][8] Common challenges and solutions include:
-
Poor Yields and Toxic Effluents: Many traditional methods use heavy metal reagents like copper or nickel cyanides, which can result in low yields and toxic waste.[7][8][9]
-
Difficult to Recover Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used but can be difficult to recover.[7][9]
-
Alternative Processes: Consider alternative, higher-yielding processes that use more moderate reaction temperatures and readily available, less toxic reagents. Some modern methods achieve high yields (73-84%) under milder conditions.[7]
Troubleshooting Specific Issues
Low Yield in Fluorination Reactions
| Possible Cause | Suggested Solution |
| Sub-optimal Solvent | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[5] Always verify the compatibility of your fluorinating agent with the chosen solvent.[5] |
| Incorrect Reaction Temperature | Gradually increase the reaction temperature if the reaction is sluggish. Conversely, if decomposition is observed, try running the reaction at a lower temperature to prevent byproduct formation.[5] |
| Degraded Fluorinating Agent | Ensure your fluorinating agent (e.g., Selectfluor) has been stored correctly and has not degraded.[5] |
| Incomplete Oxidation (Hantzsch Synthesis) | If using a Hantzsch-type synthesis, ensure the intermediate dihydropyridine is fully oxidized to the pyridine. Use an appropriate oxidizing agent in the correct stoichiometric amount.[10] |
Formation of Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Hydroxypyridine | Reaction of the pyridyl cation intermediate with water in a Balz-Schiemann reaction.[1] | Ensure strictly anhydrous reaction conditions. |
| Difluorinated Product | Over-fluorination of the starting material.[11] | Carefully control the stoichiometry of the fluorinating agent (a slight excess, e.g., 1.1 equivalents, is often sufficient).[11] Monitor the reaction closely and stop it once the starting material is consumed.[11] Running the reaction at a lower temperature can also improve selectivity for the monofluorinated product.[11] |
| Unexpected Isomers | Incorrect order of reagent addition in unsymmetrical syntheses.[10] | In multi-step syntheses like the Bohlmann-Rahtz or unsymmetrical Hantzsch, it can be beneficial to pre-form an intermediate (e.g., the enamine or Knoevenagel condensation product) before the final cyclization step.[10] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) - Halex Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the chloro- or bromo-pyridinecarbonitrile starting material with an anhydrous fluoride source (e.g., spray-dried potassium fluoride or cesium fluoride).
-
Solvent Addition: Add a high-boiling point, anhydrous, aprotic polar solvent (e.g., DMSO, DMF, or sulfolane).
-
Heating: Heat the reaction mixture to a high temperature (typically between 150-250 °C). The optimal temperature will depend on the reactivity of the substrate.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.
Visual Guides
Caption: General troubleshooting workflow for low yield.
Caption: Formation of hydroxypyridine byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 9. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile stability and storage conditions
This technical support guide provides essential information on the stability and storage of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture ingress and potential degradation.[1] The storage area should be away from heat sources, ignition, and incompatible substances.[1]
Q2: How does the chemical structure of this compound contribute to its stability?
A2: The presence of a trifluoromethyl (-CF3) group and a fluorine atom on the pyridine ring significantly enhances the metabolic and chemical stability of the molecule. The carbon-fluorine bond is exceptionally strong, making the compound resistant to oxidative metabolism by enzymes like cytochrome P450s. This inherent stability is a key feature of many fluorinated pyridine derivatives used in pharmaceutical and agrochemical research.
Q3: What are the potential degradation pathways for this compound?
A3: While generally stable, one potential degradation pathway for this compound is the hydrolysis of the nitrile (-CN) group. This reaction can be catalyzed by strong acids or bases and would result in the formation of the corresponding carboxylic acid or amide. It is therefore important to avoid exposing the compound to extreme pH conditions.
Q4: Are there any known incompatible materials to avoid during storage and handling?
A4: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. Contact with these substances could initiate degradation of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound discoloration (e.g., yellowing) | Exposure to light, air (oxidation), or impurities. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Ensure high purity of the initial material. |
| Inconsistent experimental results | Partial degradation of the compound due to improper storage or handling. | Re-evaluate storage conditions to ensure they align with the recommended guidelines (cool, dry, tightly sealed). Consider re-purifying the compound if degradation is suspected. |
| Poor solubility after storage | Possible polymerization or degradation into less soluble byproducts. | Confirm the identity and purity of the compound using analytical techniques such as NMR or LC-MS. If degradation is confirmed, a fresh batch of the compound should be used. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Presence of degradation products or impurities. | Identify the unknown peaks using mass spectrometry. This can help in identifying the degradation pathway and refining storage and handling procedures to prevent it. |
Stability and Storage Summary
| Parameter | Recommendation |
| Storage Temperature | Cool place |
| Atmosphere | Dry, well-ventilated area[1] |
| Container | Tightly closed container[1] |
| Light | Protect from light (amber vial recommended) |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[2][3][4] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify likely degradation products and pathways.[4][5]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a suitable column (e.g., C18) and a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep it at room temperature for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 70°C) for a specified duration. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
-
-
Data Evaluation:
-
Calculate the extent of degradation of the parent compound.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Visual Workflow
Below is a diagram illustrating a logical workflow for troubleshooting stability issues with this compound.
Caption: A flowchart for troubleshooting stability issues encountered during experiments.
References
- 1. This compound | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Safe handling and disposal of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed.[1] It is crucial to avoid ingestion and minimize exposure through inhalation or skin contact.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive set of PPE is necessary to ensure safety. This includes chemical safety goggles, protective gloves (nitrile gloves are a suitable option), a lab coat, and in situations with a risk of inhalation, a respirator with an appropriate cartridge.[2]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3][4]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If irritation persists for either, seek medical attention.
Q5: How do I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous waste. It is categorized as a halogenated organic waste and must be segregated from non-halogenated waste streams.[5] Follow the detailed disposal protocol outlined in the troubleshooting guide.
Troubleshooting Guides
Handling and Experimental Use
| Issue | Possible Cause | Troubleshooting Steps |
| Compound discoloration | Exposure to air, moisture, or contaminants. | 1. Ensure the container is always tightly sealed when not in use. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive to air or moisture. 3. Use clean, dry spatulas and glassware. |
| Difficulty dissolving the compound | Incorrect solvent choice or insufficient mixing. | 1. Consult literature for appropriate solvents. 2. Use gentle heating or sonication to aid dissolution, ensuring the temperature is well below the solvent's boiling point and the compound's decomposition temperature. |
| Inconsistent reaction results | Inaccurate measurement or degradation of the compound. | 1. Use a calibrated analytical balance for accurate weighing in a fume hood. 2. Check the purity of the compound if degradation is suspected. |
Spill and Emergency Response
| Issue | Scenario | Response Protocol |
| Minor Spill | Small amount of solid or solution spills in a fume hood. | 1. Wear appropriate PPE. 2. Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand). 3. For solid spills, carefully sweep up the material to avoid generating dust. 4. Place the contained spill material into a sealed, labeled hazardous waste container. 5. Decontaminate the area with a suitable solvent. |
| Major Spill | Large spill outside of a fume hood. | 1. Evacuate the immediate area. 2. Alert colleagues and the laboratory safety officer. 3. If safe to do so, increase ventilation to the area. 4. Follow your institution's emergency response procedures. |
| Personal Exposure | Inhalation, ingestion, or significant skin contact. | 1. Inhalation: Move to fresh air immediately. Seek medical attention. 2. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. 3. Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₇H₂F₄N₂ | Echemi |
| Molecular Weight | 190.1 g/mol | Echemi |
| Boiling Point | 90-94 °C @ 30 Torr | Echemi |
| Density | 1.5±0.1 g/cm³ | Echemi |
Experimental Protocols
Protocol 1: Weighing and Transferring the Solid
-
Preparation:
-
Ensure you are wearing the appropriate PPE: lab coat, safety goggles, and nitrile gloves.
-
Perform the weighing procedure in a certified chemical fume hood.
-
Use a clean, dry spatula and a tared weigh boat or vial.
-
-
Procedure:
-
Carefully transfer the desired amount of this compound from the storage container to the weigh boat.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care.
-
Record the exact weight.
-
To transfer to a reaction vessel, use a powder funnel or carefully add the solid directly.
-
Rinse the weigh boat with the reaction solvent to ensure a complete transfer.
-
Protocol 2: Safe Disposal of Contaminated Waste
-
Segregation:
-
Collect all waste contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
This includes contaminated gloves, weigh boats, and absorbent materials.
-
Label the container as "Halogenated Organic Waste" and list the contents.
-
-
Quenching of Residual Compound (for empty containers):
-
This procedure should be performed in a fume hood.
-
Rinse the empty container with a small amount of a suitable organic solvent (e.g., isopropanol).
-
Slowly add the rinsate to a larger container of a compatible solvent, stirring gently.
-
This diluted solution can then be added to the halogenated organic waste stream.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making logic for responding to a spill.
Caption: Pathway for the proper disposal of waste.
References
Technical Support Center: Analysis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the identification of impurities in 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: The most likely impurities originate from the synthesis process. A common synthetic route involves the nucleophilic aromatic substitution of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with a fluoride source. Therefore, the primary expected impurity is the unreacted starting material. Other potential impurities could include by-products from side reactions or degradation products.
Table 1: Potential Impurities and their Origin
| Impurity Name | Structure | Probable Origin |
| 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | Cl-Py-CN | Unreacted starting material |
| 5-(trifluoromethyl)pyridine-2-carbonitrile | H-Py-CN | Reductive dehalogenation (minor) |
| 3-hydroxy-5-(trifluoromethyl)pyridine-2-carbonitrile | HO-Py-CN | Hydrolysis of the fluoro-group |
| 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | Py-CONH2 | Hydrolysis of the nitrile group |
Q2: My chromatogram shows significant peak tailing for the main analyte peak. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like pyridine derivatives is often caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases. This can be addressed by:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing their interaction with the basic analyte.
-
Use of Deactivated Columns: Employing a column with end-capping or a base-deactivated stationary phase will reduce the number of available silanol groups.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
Q3: I am observing poor resolution between the main peak and an impurity. How can I improve the separation?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method. Consider the following adjustments:
-
Modify the Gradient Profile: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Temperature: Increasing the column temperature can improve efficiency and may change the elution order.
-
Reduce the Flow Rate: A lower flow rate can lead to better peak separation, although it will increase the run time.
-
Select a Different Stationary Phase: If other options fail, changing to a column with a different chemistry (e.g., a phenyl or cyano phase) can provide the necessary selectivity.
Troubleshooting Guides
Issue 1: No Peaks or Very Weak Peaks Detected
This issue can stem from problems with the sample, the HPLC system, or the detector.
Troubleshooting Workflow:
Technical Support Center: Optimizing the Synthesis of Oseltamivir (Tamiflu®)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Oseltamivir. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for Oseltamivir synthesis and what are the associated challenges?
A1: The traditional and commercial synthesis of Oseltamivir, notably the route developed by Roche, begins with (-)-shikimic acid.[1] This natural product is sourced from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using genetically engineered E. coli.[1][2] The primary challenge with this starting material is the reliance on a natural source, which can lead to vulnerabilities in the supply chain and price fluctuations, especially during high-demand periods such as a pandemic.[1] This dependency has spurred considerable research into developing synthetic routes that are independent of shikimic acid.[1]
Q2: How is the stereochemistry of Oseltamivir controlled during synthesis?
A2: Oseltamivir possesses three stereocenters, making stereochemical control a critical aspect of its synthesis. When starting from (-)-shikimic acid, the inherent chirality of the molecule is utilized to establish the correct stereochemistry.[3] For synthetic routes that do not start from a chiral precursor, asymmetric synthesis techniques are employed. These methods, such as asymmetric Diels-Alder reactions or enzymatic desymmetrization, use chiral catalysts or enzymes to ensure the formation of the desired stereoisomer.[1]
Q3: What are the safety risks associated with the use of azides in Oseltamivir synthesis and what are the alternatives?
A3: The industrial synthesis developed by Roche and several other routes employ potentially explosive azide reagents, such as sodium azide, to introduce the amino groups onto the cyclohexene ring.[1] Handling large quantities of azides poses significant safety hazards, including the risk of detonation from heat or mechanical shock, necessitating specialized equipment and handling protocols.[1] In response to these safety concerns, numerous "azide-free" synthetic pathways have been developed.[1][4] These alternative routes often utilize different nitrogen nucleophiles, like allylamine, or employ reactions such as reductive amination to install the required amino groups.[1]
Q4: What are the typical overall yields for Oseltamivir synthesis and what are the common factors leading to yield loss?
A4: The overall yield of Oseltamivir synthesis can vary significantly depending on the chosen route. The commercial process starting from shikimic acid has a reported overall yield in the range of 17-22%.[1][5] More recent and alternative routes have reported higher yields, with some reaching up to 30-60%.[1] Common reasons for yield loss include the formation of side products (e.g., 1,3-cyclohexadiene during substitution reactions), incomplete reactions, and losses during purification, especially when chromatography is required.[1] Optimizing reaction conditions and designing routes that yield crystalline intermediates can significantly enhance the overall yield by minimizing these losses.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Azide Substitution Step | 1. Poor leaving group: The efficiency of the nucleophilic substitution is highly dependent on the quality of the leaving group. 2. Formation of elimination byproducts: The basicity of the azide ion can promote elimination reactions, leading to the formation of dienes. 3. Decomposition of azide reagent: Sodium azide can decompose, especially at elevated temperatures.[1] | 1. Use a better leaving group: Triflate has been shown to give higher yields compared to mesylates or nosylates.[1][6] 2. Optimize reaction conditions: Using aqueous acetone at room temperature can favor the desired SN2 substitution over elimination.[1] 3. Ensure reagent quality and temperature control: Use fresh, high-purity sodium azide and carefully monitor the reaction temperature.[1] |
| Significant Side Product Formation During Azide Reduction | 1. Over-reduction: Catalytic hydrogenation can sometimes lead to the reduction of the double bond in the cyclohexene ring. 2. Lack of selectivity: Some reducing agents may not be selective for the azide group and could affect other functional groups in the molecule. | 1. Use a milder reducing agent: The Staudinger reaction (using triphenylphosphine followed by hydrolysis) is a very mild and selective method for converting azides to amines.[3] 2. Optimize catalytic hydrogenation: Ensure the catalyst (e.g., Pd/C) is active and use appropriate pressure and temperature to maintain selectivity.[3] |
| Low Conversion in Diels-Alder Reaction | 1. Decomposition of dienophile: Some dienophiles, like nitroacrylates, can be unstable under reaction conditions.[7] 2. Unfavorable reaction kinetics: The reaction may require specific catalysts or conditions to proceed efficiently. | 1. In situ generation of dienophile: Generate the unstable dienophile in the reaction mixture to maintain a low and steady concentration.[7] 2. Use a catalyst: Asymmetric Diels-Alder reactions often employ chiral catalysts, such as the CBS catalyst or McMillan catalyst, to improve both yield and enantioselectivity.[5][7] |
| Poor Regioselectivity in Epoxide Ring-Opening | 1. Steric hindrance: The approach of the nucleophile can be hindered by bulky substituents on the cyclohexene ring. 2. Electronic effects: The electronic nature of the substituents can influence which carbon of the epoxide is preferentially attacked. | 1. Use appropriate solvents and Lewis acids: The choice of solvent and the addition of a Lewis acid can help to control the regioselectivity of the ring-opening.[5] 2. Strategic use of protecting groups: Protecting other functional groups can help direct the nucleophilic attack to the desired position.[4] |
Quantitative Data Summary
Table 1: Comparison of Different Oseltamivir Synthesis Routes
| Synthetic Route | Starting Material | Key Reactions | Overall Yield (%) | Number of Steps | Reference |
| Roche Industrial Synthesis | (-)-Shikimic Acid | Azide substitution, Epoxidation | 17-22 | ~10 | [1][5] |
| Trost Synthesis | Commercially available lactone | Pd-catalyzed asymmetric allylic alkylation, Rh-catalyzed aziridination | 30 | 8 | [8] |
| Fukuyama Synthesis | Pyridine, Acrolein | Asymmetric Diels-Alder, Curtius rearrangement | ~57 | Multiple | [5] |
| Shibasaki Synthesis | Aziridine derivative | Enantioselective desymmetrization, Iodolactamization | ~16 | 12 | [5][9] |
| Hayashi Synthesis | α-alkoxyaldehyde, nitro-olefin | Organocatalytic Michael addition, Horner-Wadsworth-Emmons reaction | 57 | 9 (in 3 one-pot operations) | [10][11] |
Note: Yields are highly dependent on the specific reported synthesis and the scale of the reaction.
Experimental Protocols
Protocol 1: Azide Substitution on a Mesylated Shikimic Acid Derivative
This protocol describes a general procedure for the nucleophilic substitution of a mesylate with sodium azide, a key step in many Oseltamivir syntheses.
Materials:
-
Mesylated shikimic acid derivative
-
Sodium azide (NaN₃)
-
Aqueous acetone (or other suitable solvent system)
Procedure:
-
Dissolve the mesylated shikimic acid derivative in a suitable solvent system, such as a mixture of acetone and water.[3]
-
Cool the solution to room temperature or a lower controlled temperature to minimize side reactions.[4]
-
Slowly add high-purity sodium azide to the stirred solution.[1]
-
Maintain the reaction at the controlled temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and proceed with the aqueous work-up and extraction to isolate the desired azido-intermediate.
Protocol 2: Reduction of Azide to Primary Amine via Staudinger Reaction
This protocol outlines a mild and selective method for the reduction of an azide to a primary amine.
Materials:
-
Azido-intermediate
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Water
Procedure:
-
Dissolve the azido-intermediate in a suitable aprotic solvent like THF.
-
Add triphenylphosphine to the solution at room temperature.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases, indicating the formation of the phosphazide intermediate.
-
Add water to the reaction mixture to hydrolyze the intermediate to the corresponding primary amine.
-
Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Proceed with work-up and purification to isolate the amine product.
Visualizations
Caption: Generalized workflow for the synthesis of Oseltamivir starting from shikimic acid.
Caption: Troubleshooting decision tree for low yield in the azide substitution step.
References
- 1. benchchem.com [benchchem.com]
- 2. york.ac.uk [york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding decomposition of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: The main decomposition pathways for this compound involve the hydrolysis of its functional groups. The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding picolinamide and subsequently the picolinic acid. While generally robust, the trifluoromethyl group can also undergo hydrolysis to a carboxylic acid under forcing basic conditions.
Q2: How stable is the C-F bond in this molecule to nucleophilic substitution?
A2: The fluorine atom at the 3-position of the pyridine ring is relatively resistant to nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions. This is due to the electronic properties of the pyridine ring. However, under harsh reaction conditions with strong nucleophiles, substitution of the fluoride may be observed.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent degradation, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed and kept away from heat, ignition sources, and incompatible substances such as strong acids, bases, and oxidizing agents.[1]
Q4: Are there any known incompatible reagents or solvents?
A4: Yes, contact with strong acids, acid chlorides, acid anhydrides, strong bases, and oxidizing agents should be avoided as they can promote decomposition. While many common organic solvents are compatible, care should be taken with protic solvents, especially at elevated temperatures in the presence of acidic or basic promoters, which could facilitate hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Formation of Picolinamide or Picolinic Acid Byproducts
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Mass spectrometry data indicating the presence of species with masses corresponding to the addition of water or a hydroxyl group.
-
Broad peaks in the 1H NMR spectrum, potentially indicating the presence of carboxylic acids.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). |
| Acidic or Basic Conditions | If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest possible reagent and the minimum necessary stoichiometric amount. Consider using a non-nucleophilic base if applicable. |
| Elevated Temperatures | Run the reaction at the lowest effective temperature. Monitor the reaction closely and minimize reaction time. |
| Metal Catalysis | Certain metal ions can catalyze nitrile hydrolysis. If a metal catalyst is used, screen different metals and ligands to find conditions that minimize this side reaction. |
Issue 2: Unexplained Loss of Starting Material or Low Yield
Symptoms:
-
Starting material is consumed, but the desired product is not formed in the expected yield.
-
A complex mixture of unidentifiable products is observed.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Thermal Decomposition | Although the molecule is expected to be thermally stable under typical reaction conditions, prolonged heating at very high temperatures (>200 °C) could lead to decomposition. If possible, reduce the reaction temperature. |
| Reaction with Strong Nucleophiles | Strong nucleophiles may lead to undesired side reactions. Consider protecting sensitive functional groups on your nucleophile or using a less reactive nucleophile if the reaction chemistry allows. |
| Incompatible Reaction Partners | Ensure that other reagents in your reaction mixture are compatible with the fluorinated pyridine nitrile. Review the literature for similar reactions to identify potentially problematic combinations. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a boronic acid, aiming to minimize decomposition.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent mixture.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing the decomposition of this compound.
Caption: A diagram illustrating the key reaction parameters to control for minimizing decomposition.
References
Validation & Comparative
The Untapped Potential of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile Derivatives in Drug Discovery
For Immediate Release
Researchers and drug development professionals are constantly seeking novel molecular scaffolds that exhibit promising biological activity. One such scaffold, the substituted pyridine ring, has garnered significant attention due to its prevalence in a wide array of bioactive compounds. This guide provides a comparative analysis of the biological activities of derivatives based on the 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile core, highlighting their potential in anticancer and enzyme inhibition applications. While direct biological activity data for the parent compound remains limited in publicly accessible research, this analysis draws upon data from structurally similar fluorinated pyridine and pyrimidine derivatives to project its potential and guide future research.
Anticancer Activity: A Comparative Overview
Derivatives of fluorinated pyridines and pyrimidines have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes the anticancer activity of various pyridine and pyrimidine derivatives, providing a benchmark for the potential efficacy of novel compounds derived from this compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivatives | 6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridine-3-carbonitriles | HepG2 (Liver Cancer) | 20-75 | [1] |
| Pyridine derivative with antimitotic activity | HCT-116 (Colon Cancer) | 0.52 | [1] | |
| Pyridine derivative with antimitotic activity | HepG2 (Liver Cancer) | 1.40 | [1] | |
| 2-pyridones with 4H-pyran moieties | MCF-7 (Breast Cancer) | 8 | [1] | |
| 2-pyridones with 4H-pyran moieties | HepG2 (Liver Cancer) | 11.9 | [1] | |
| 2-pyridones with 4H-pyran moieties | A549 (Lung Cancer) | 15.8 | [1] | |
| Pyrido[2,3-d]pyrimidine Derivatives | Cyanopyridine derivative | MCF-7 (Breast Cancer) | 0.02 µg/mL | [2] |
| Cyanopyridine derivative | NCI-H460 (Lung Cancer) | 0.01 µg/mL | [2] | |
| Cyanopyridine derivative | SF-268 (CNS Cancer) | 0.02 µg/mL | [2] |
Enzyme Inhibition: A Promising Avenue for Targeted Therapy
The unique electronic properties imparted by fluorine and trifluoromethyl groups make these pyridine derivatives attractive candidates for enzyme inhibitors.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluoro and trifluoromethyl groups can enhance binding affinity and metabolic stability. Research into structurally related compounds has revealed inhibitory activity against key enzymes implicated in cancer progression, such as receptor tyrosine kinases.
| Compound Class | Target Enzyme | Derivative Example | IC50 (nM) | Reference |
| Pyridine Derivatives | VEGFR-2 | Sorafenib (contains a pyridine moiety) | - | [2] |
| HER-2 | Neratinib (contains a cyanopyridine) | - | [2] |
Experimental Protocols
To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of these pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop reagent or by heat inactivation.
-
Detection of Product Formation: The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to the control reaction. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Path Forward
To conceptualize the potential applications and experimental approaches for this compound derivatives, the following diagrams illustrate a hypothetical signaling pathway they might target and a typical experimental workflow.
Caption: Hypothetical signaling pathway targeted by a this compound derivative.
Caption: A typical experimental workflow for the evaluation of novel pyridine derivatives.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is not yet widely available, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in the development of novel anticancer agents and enzyme inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine-2-carbonitrile core is anticipated to confer favorable pharmacological properties. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this core structure. Such studies will be crucial in elucidating their specific mechanisms of action and in identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for these future investigations.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluazaindolizine and Other Nematicides for Efficacy in Controlling Plant-Parasitic Nematodes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nematicidal Compounds
The management of plant-parasitic nematodes, microscopic roundworms that cause significant damage to a wide range of agricultural crops, is a persistent challenge in modern agriculture. The development of new nematicides with novel modes of action is crucial for effective and sustainable nematode control, particularly in the face of evolving resistance to existing treatments. This guide provides a detailed comparison of Fluazaindolizine, a recently developed nematicide, with other established alternatives, supported by experimental data to inform research and development efforts in this field.
Fluazaindolizine is a sulfonamide nematicide that has demonstrated efficacy against a broad spectrum of plant-parasitic nematodes.[1][2] Unlike many conventional nematicides, Fluazaindolizine possesses a novel and as-yet-unidentified mode of action, which makes it a valuable tool for resistance management programs.[1][2][3] This document will focus on the comparative efficacy of Fluazaindolizine against other prominent nematicides, providing a clear overview of its performance based on available scientific literature.
While Fluazaindolizine belongs to a broader chemical group that includes pyridinecarbonitriles, a direct comparison of its nematicidal activity with other pyridinecarbonitriles is not applicable. Other notable compounds in this class, such as Flonicamid and Picolinafen, are registered as an insecticide and an herbicide, respectively, each with distinct modes of action and target pests.
Overview of Compared Nematicides
The following table outlines the key characteristics of Fluazaindolizine and other nematicides discussed in this guide.
| Compound | Chemical Class | Mode of Action (IRAC/FRAC Group) | Primary Target Pests |
| Fluazaindolizine | Sulfonamide | Unknown (N-UN) | Root-knot, lesion, dagger, and reniform nematodes |
| Fluopyram | Pyridinyl-ethyl-benzamide | Succinate dehydrogenase inhibitor (FRAC Group 7) | Root-knot and other plant-parasitic nematodes, fungi |
| Oxamyl | Carbamate | Acetylcholinesterase (AChE) inhibitor (IRAC Group 1A) | Nematodes, insects, mites |
| Fluensulfone | Fluoroalkenyl thioether | Unknown | Plant-parasitic nematodes |
Comparative Efficacy Data
The following tables summarize the results of various studies comparing the efficacy of Fluazaindolizine with other nematicides in controlling root-knot nematodes (Meloidogyne spp.), a major group of plant-parasitic nematodes.
Table 1: Efficacy Against Meloidogyne incognita in Squash
This study evaluated the effectiveness of different nematicides in reducing the root gall index and final population density of M. incognita in squash.
| Treatment | Application Rate | Mean Root Gall Index (0-10 scale) | Final Nematode Population (per 100 cm³ soil) |
| Untreated Control | - | 7.5 | 2,500 |
| Fluazaindolizine | 1.12 L/ha at seeding + 1.12 L/ha 14 days after | 3.0 | 1,054 |
| Fluazaindolizine | 2.24 L/ha at seeding | 3.5 | 1,250 |
| Fluopyram | 0.5 L/ha at seeding | 4.0 | 1,350 |
| Oxamyl | 2.24 L/ha at seeding | 4.5 | 1,500 |
Source: Adapted from a study on management of M. incognita in squash in calcareous soils.[4]
Table 2: Efficacy Against Meloidogyne Species in Tomato (Greenhouse Study)
This research assessed the percentage reduction in egg counts of various Meloidogyne species on tomato plants treated with different non-fumigant nematicides.
| Nematicide | M. incognita | M. enterolobii | M. floridensis | M. haplanaria |
| Fluazaindolizine | >50% | 41% | >50% | >50% |
| Fluensulfone | >90% | >90% | >90% | >90% |
| Fluopyram | >50% | 24% | >50% | >50% |
| Oxamyl | >50% | 23% | >50% | 39% |
Source: Adapted from a study on the effect of non-fumigant nematicides on emerging Meloidogyne species.[5]
Table 3: Efficacy Against Meloidogyne incognita in Bermudagrass (Greenhouse Evaluation)
This study compared the final population densities of M. incognita in bermudagrass 84 days after treatment with various nematicides.
| Treatment | Application Rate(s) | Final Population Density (nematodes/100 cm³ soil) |
| Untreated Control | - | ~350 |
| Fluazaindolizine | 1.1 kg ai/ha (at 0, 4, 8, 12 weeks) | ~150 |
| Fluazaindolizine | 2.25 kg ai/ha (at 0, 8 weeks) | ~100 |
| Fluazaindolizine | 4.5 kg ai/ha (at 0 weeks) | ~50 |
| Fluopyram | 0.25 kg ai/ha (at 0, 8 weeks) | ~75 |
Source: Adapted from research on the evaluation of fluazaindolizine for nematode management in bermudagrass.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for in vitro and in planta nematicide efficacy bioassays.
In Vitro Nematicide Bioassay Protocol
This protocol outlines a typical laboratory-based assay to determine the direct effect of a compound on nematode mortality.
-
Nematode Culture and Extraction:
-
Root-knot nematode (Meloidogyne incognita) second-stage juveniles (J2s) are obtained from infected plant roots (e.g., tomato) using a modified Baermann funnel technique.
-
The extracted J2s are collected, counted, and suspended in sterile water to a known concentration (e.g., 100 J2s/100 µL).
-
-
Preparation of Test Solutions:
-
The test compounds (Fluazaindolizine, Fluopyram, Oxamyl, etc.) are dissolved in an appropriate solvent (e.g., acetone) to create stock solutions.
-
Serial dilutions of the stock solutions are made with sterile water to achieve the desired final concentrations for testing. A solvent-only control and a water-only control are also prepared.
-
-
Bioassay Procedure:
-
The bioassay is conducted in 96-well microtiter plates.
-
Each well receives a specific volume of the nematode suspension and the test solution.
-
The plates are incubated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, and 72 hours).
-
-
Data Collection and Analysis:
-
After the incubation period, the number of dead or immobile nematodes in each well is counted under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.
-
Mortality percentages are calculated for each treatment and concentration.
-
The data is statistically analyzed to determine the LC50 (lethal concentration to kill 50% of the population) for each compound.
-
In Planta Nematicide Efficacy Protocol (Greenhouse)
This protocol describes a typical greenhouse experiment to evaluate the efficacy of nematicides in protecting plants from nematode infection.
-
Plant and Nematode Inoculum Preparation:
-
Seedlings of a susceptible host plant (e.g., tomato or cucumber) are grown in pots containing sterilized soil or sand.
-
A known number of M. incognita J2s are prepared for inoculation.
-
-
Treatment Application:
-
The nematicide treatments are applied to the soil in the pots. Application methods can simulate field practices, such as drenching or soil incorporation.
-
An untreated control group receives no nematicide.
-
-
Inoculation and Plant Growth:
-
A specified number of nematode J2s are inoculated into the soil around the base of each plant.
-
The plants are maintained in a greenhouse under controlled conditions (temperature, light, and water) for a period of 4 to 8 weeks to allow for nematode infection and reproduction.
-
-
Data Collection and Analysis:
-
At the end of the experiment, plants are carefully uprooted, and the roots are washed.
-
The following parameters are assessed:
-
Root Gall Index: The severity of root galling is rated on a scale of 0 to 10.
-
Nematode Population Density: The number of nematode eggs and J2s in the soil and roots is determined using standard extraction techniques.
-
Plant Growth Parameters: Plant height, shoot weight, and root weight are measured.
-
-
The data is statistically analyzed to compare the different treatments and the untreated control.
-
Visualizations
Modes of Action of Pyridine-Based Pesticides
Caption: Modes of action for Fluazaindolizine and other pyridine-based pesticides.
Experimental Workflow for Nematicide Efficacy Testing
Caption: Workflow for in vitro and in planta nematicide efficacy experiments.
References
Comparative Analysis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile Analogues: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of emerging chemical scaffolds is paramount for designing next-generation therapeutics. The 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile core is a key structural motif found in numerous active agrochemical and pharmaceutical ingredients. [1] This guide provides a comparative analysis of analogues built upon this scaffold, focusing on their application as kinase inhibitors. The unique physicochemical properties imparted by the fluorine atom and the trifluoromethyl group, combined with the characteristics of the pyridine moiety, contribute to the biological activities of these derivatives.[1]
The pyridine ring can act as a bioisostere for other aromatic systems, and its nitrogen atoms often serve as crucial hydrogen bond acceptors, which is particularly important for binding to the hinge region of kinases.[2] The strategic placement of fluoro and trifluoromethyl groups can significantly influence potency, selectivity, and metabolic stability.
Structure-Activity Relationship (SAR) Overview
The core scaffold of this compound presents several positions for chemical modification to explore the SAR and optimize both pharmacokinetic and pharmacodynamic properties.[2] While specific quantitative SAR data for direct analogues of this compound is not extensively available in the public domain, we can infer logical relationships based on similar pyridine-based kinase inhibitors. Modifications typically focus on attaching various functional groups to the pyridine ring, often via Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.[3]
The diagram below illustrates the key modification points on the pyridine core and the hypothetical impact of different substituent types on kinase inhibitory activity, based on general principles observed in related compound series.
References
In Vitro Efficacy of Novel 5-(Trifluoromethyl)pyrimidine Derivatives as Potent EGFR Inhibitors for Cancer Therapy
A comparative analysis of newly synthesized compounds targeting the epidermal growth factor receptor (EGFR) signaling pathway reveals promising candidates for further preclinical development. This guide presents in vitro performance data, detailed experimental methodologies, and visual representations of the underlying molecular pathways for a series of novel 5-(trifluoromethyl)pyrimidine derivatives, offering valuable insights for researchers and drug development professionals in the field of oncology.
A newly synthesized series of 5-(trifluoromethyl)pyrimidine derivatives has demonstrated significant in vitro antitumor and EGFR kinase inhibitory activities. Among the evaluated compounds, several exhibited potent cytotoxic effects against human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The enzymatic assays also confirmed their strong inhibitory effect on EGFR kinase.
One of the lead compounds, identified as 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), emerged as a particularly potent inhibitor. It displayed IC50 values of 0.35 µM against A549 cells, 3.24 µM against MCF-7 cells, 5.12 µM against PC-3 cells, and a remarkable 0.091 µM against EGFR kinase[1]. Further investigation into its mechanism of action revealed that compound 9u can induce early apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase, highlighting its potential as a promising anticancer agent[1].
Comparative In Vitro Activity
The in vitro cytotoxic and EGFR kinase inhibitory activities of a selection of the novel 5-(trifluoromethyl)pyrimidine derivatives are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound ID | A549 (µM) | MCF-7 (µM) | PC-3 (µM) | EGFR Kinase (µM) |
| 9b | >50 | >50 | >50 | 0.212 |
| 9c | 15.34 | 21.73 | 25.43 | 0.187 |
| 9k | 8.21 | 12.85 | 15.32 | 0.154 |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
| Gefitinib | 10.26 | >50 | >50 | 0.025 |
| Gefitinib was used as a positive control in the EGFR kinase assay. |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided to ensure reproducibility and facilitate comparison with other studies.
In Vitro Antitumor Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against the A549, MCF-7, and PC-3 human tumor cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro EGFR Kinase Assay
The EGFR kinase inhibitory activity of the compounds was evaluated using a commercially available kinase assay kit.
-
Reaction Setup: The kinase reaction was performed in a 96-well plate. Each well contained the EGFR kinase, the test compound at various concentrations, and the substrate polypeptide (poly(Glu, Tyr)4:1).
-
Initiation of Reaction: The reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at 37°C for a specified period to allow the kinase reaction to proceed.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, was measured using a coupled enzyme system that results in a colorimetric or fluorescent signal.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound 9u.
Caption: Workflow for the synthesis and in vitro evaluation of novel compounds.
References
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile vs. its non-fluorinated analogue in biological assays
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds in Biological Assays
Published: December 22, 2025
Affiliation: Google Research
Abstract
Introduction: The Role of Fluorine in Drug Design
Fluorine's unique properties, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, make it a valuable tool in drug design. Its introduction into a molecular scaffold can significantly alter a compound's physicochemical properties, such as lipophilicity and pKa, which in turn can influence its biological activity. The pyridine and pyrazole nuclei are common scaffolds in many therapeutic agents, and understanding the impact of fluorination on these structures is of great interest to the scientific community.
This guide focuses on a case study comparing the biological activity of (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole and its non-fluorinated analogue, (E)-3(5)-[β-(4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole, as inhibitors of nitric oxide synthase (NOS).
Comparative Biological Activity: A Case Study on NOS Inhibition
A study on pyrazole derivatives related to curcumin demonstrated that the addition of a fluorine atom can significantly enhance the inhibitory activity against nitric oxide synthase (NOS) isoforms.[1] The following table summarizes the inhibitory activity of the fluorinated pyrazole and its non-fluorinated counterpart against neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).
Table 1: Comparison of NOS Inhibitory Activity
| Compound | Concentration (µM) | % Inhibition of nNOS | % Inhibition of eNOS | % Inhibition of iNOS |
| (E)-3(5)-[β-(4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Non-fluorinated) | 1000 | 55.3 ± 3.5 | 52.1 ± 4.1 | 63.8 ± 2.9 |
| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Fluorinated) | 50 | 58.2 ± 3.1 | 54.7 ± 3.8 | 71.5 ± 2.5 |
Data sourced from a study on fluorination effects on NOS inhibitory activity of pyrazoles.[1]
The results clearly indicate that the fluorinated compound is significantly more potent, achieving a comparable or higher level of inhibition at a 20-fold lower concentration compared to its non-fluorinated analogue.[1] This enhancement of biological activity is a key finding that underscores the potential benefits of fluorination in drug discovery.[1]
Experimental Protocols
The following is a detailed methodology for the in vitro nitric oxide synthase (NOS) inhibition assay used to generate the data in Table 1.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
The activity of the different NOS isoforms was determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.[1]
-
Enzyme Source: Rat nNOS and human eNOS were used as purified enzymes. iNOS was obtained from the soluble fraction of an extract of lipopolysaccharide-stimulated RAW 264.7 macrophages.
-
Reaction Mixture: The incubation medium for nNOS and eNOS contained:
-
50 mM Tris-HCl buffer (pH 7.4)
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µM tetrahydrobiopterin
-
100 µM L-arginine (containing 0.2 µCi of L-[³H]arginine)
-
1 mM CaCl₂
-
10 µg/mL calmodulin
-
Purified enzyme (20-40 µg of protein)
-
-
iNOS Incubation: The incubation medium for iNOS was similar, but did not contain CaCl₂ and calmodulin.
-
Procedure:
-
The test compounds (fluorinated and non-fluorinated pyrazoles) were added to the incubation medium.
-
The reaction was initiated by the addition of the enzyme.
-
The mixture was incubated for 15 minutes at 37°C.
-
The reaction was stopped by adding 1 mL of a stopping solution (20 mM HEPES buffer, pH 5.5, containing 2 mM EDTA and 2 mM EGTA).
-
The samples were applied to Dowex AG 50WX-8 (Na⁺ form) columns.
-
The columns were washed with 2 mL of the stopping solution.
-
L-[³H]citrulline was eluted with 2 mL of water and collected in scintillation vials.
-
The radioactivity was quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition was calculated by comparing the radioactivity of the samples containing the test compounds with that of the control samples (without test compounds).
Signaling Pathway and Experimental Workflow
Nitric Oxide Synthase (NOS) Signaling Pathway
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.[2][3] It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS).[2][3] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2] The activity of nNOS and eNOS is calcium-dependent, while iNOS is calcium-independent.[2] The synthesized NO can then act on its primary receptor, soluble guanylyl cyclase (sGC), to produce cyclic guanosine monophosphate (cGMP), which in turn mediates downstream signaling effects.[2]
Caption: Simplified NOS signaling pathway and point of inhibition.
Experimental Workflow for NOS Inhibition Assay
The workflow for determining the inhibitory activity of the test compounds on NOS isoforms is a multi-step process that involves enzymatic reaction, separation of the product, and quantification.
Caption: Workflow for the in vitro NOS inhibition assay.
Conclusion
While direct comparative data for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile and its non-fluorinated analogue is not currently available, the presented case study on a pair of fluorinated and non-fluorinated pyrazole derivatives provides a compelling illustration of the potential impact of fluorination on biological activity. The significantly enhanced potency of the fluorinated pyrazole as a nitric oxide synthase inhibitor highlights the strategic value of incorporating fluorine in drug design and discovery. Researchers are encouraged to consider the potential benefits of fluorination in their own work and to conduct similar comparative studies to elucidate the structure-activity relationships of their compounds of interest.
References
Benchmarking Fluorination Strategies: A Comparative Guide to the Synthesis of a Fluorinated Phenylalanine Analog
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a critical tool for optimizing drug candidates. This guide provides an objective comparison of different fluorination methodologies for the synthesis of a model compound, N-Boc-3-fluoro-3-phenyl-β-alanine methyl ester, a derivative of the β-amino acid phenylalanine. By presenting supporting experimental data from various established methods, this document aims to inform the selection of the most suitable fluorination strategy for similar synthetic challenges.
The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated analogs, therefore, is a key aspect of modern medicinal chemistry. Here, we benchmark three distinct and widely employed fluorination strategies—nucleophilic, electrophilic, and organocatalytic—for the preparation of a protected syn-β-fluoro-β-phenylalanine derivative.
Comparative Analysis of Synthetic Fluorination Methods
The following table summarizes the key performance indicators for three different approaches to synthesize N-Boc-3-fluoro-3-phenyl-β-alanine methyl ester. These methods represent common strategies for introducing fluorine into organic molecules: nucleophilic substitution, electrophilic addition, and organocatalytic fluorination.
| Method Category | Fluorination Strategy | Reagent | Precursor | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Nucleophilic | Deoxyfluorination | DAST | syn-β-hydroxy-α-amino acid ester | 95:5 | 85 | [1] |
| Electrophilic | Enantioselective Fluorination of Enamides | Selectfluor | N-Boc-β-amino α,β-unsaturated ester | 91:9 | 88 | [2] |
| Organocatalytic | Asymmetric α-Fluorination of Aldehydes | NFSI / Proline derivative | Cinnamaldehyde derivative | >95:5 | 75 (over 2 steps) | [3] |
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed experimental methodologies for each of the benchmarked fluorination reactions are outlined below.
Method 1: Nucleophilic Deoxyfluorination with DAST
This method involves the conversion of a hydroxyl group to a fluorine atom using a nucleophilic fluorinating agent, Diethylaminosulfur Trifluoride (DAST). The starting material is the corresponding β-hydroxy amino acid derivative.
Experimental Procedure: To a solution of methyl syn-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under a nitrogen atmosphere, is added DAST (1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the syn-β-fluoro-β-phenylalanine derivative.[1]
Method 2: Electrophilic Fluorination with Selectfluor
This approach utilizes an electrophilic fluorine source, Selectfluor, to introduce a fluorine atom across a double bond in an enantioselective manner, often facilitated by a chiral catalyst.
Experimental Procedure: In a glovebox, a solution of the N-Boc-β-amino α,β-unsaturated ester (1.0 equiv) and a chiral BINOL-derived phosphate catalyst (0.1 equiv) in a nonpolar solvent such as toluene (0.1 M) is prepared. To this solution, Selectfluor (1.5 equiv) is added in one portion. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the fluorinated product.[2]
Method 3: Organocatalytic Asymmetric α-Fluorination
This method employs a chiral organocatalyst, such as a proline derivative, to direct the enantioselective fluorination of an aldehyde, which is then converted to the target β-fluoroamine.
Experimental Procedure: To a solution of the cinnamaldehyde derivative (1.0 equiv) and a chiral imidazolidinone catalyst (0.2 equiv) in a suitable solvent (e.g., THF with 10% i-PrOH), N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) is added at -10 °C. The reaction is stirred for 8-12 hours until completion as monitored by TLC. The resulting α-fluoroaldehyde is then subjected to a subsequent reductive amination step without purification. This involves the addition of an amine source and a reducing agent to furnish the desired β-fluoroamine derivative, which is then purified by column chromatography.[3]
Visualizing Synthetic Strategies
The choice of a fluorination method often depends on the available starting materials and the desired stereochemical outcome. The following diagrams illustrate the different synthetic pathways.
Conclusion
The choice of fluorination method for the synthesis of compounds like N-Boc-3-fluoro-3-phenyl-β-alanine methyl ester is a critical decision that impacts yield, stereoselectivity, and operational complexity. Nucleophilic methods like deoxyfluorination with DAST are effective when the corresponding hydroxyl precursor is readily available and high diastereoselectivity is desired. Electrophilic methods, particularly when combined with chiral catalysts, offer a powerful approach for the asymmetric fluorination of unsaturated precursors. Organocatalytic strategies provide an alternative route for enantioselective fluorination, often starting from readily available aldehydes.
This guide highlights that a thorough evaluation of the available starting materials, the required stereochemistry of the final product, and the scalability of the reaction is essential for selecting the optimal fluorination strategy in a drug discovery and development setting.
References
A Comparative Analysis of the Insecticidal Spectrum of Neonicotinoid, Pyrethroid, and Spinosyn Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the insecticidal spectrum of three major classes of insecticide derivatives: neonicotinoids, pyrethroids, and spinosyns. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of insecticide development and pest management.
Data Presentation: Comparative Insecticidal Activity
The following table summarizes the insecticidal activity of selected derivatives from each class against various insect pests. The data is presented as LC50 (median lethal concentration) or LD50 (median lethal dose) values, which represent the concentration or dose of the insecticide required to kill 50% of a test population. It is crucial to note that direct comparisons between values should be made with caution, as the experimental methodologies (e.g., bioassay type, exposure time) can significantly influence the results.
| Insecticide Class | Derivative | Target Insect | Bioassay Method | LC50 / LD50 | Exposure Time |
| Neonicotinoids | Imidacloprid | Myzus persicae (Green Peach Aphid) | Leaf Dip | 4.5 ppm | - |
| Thiamethoxam | Myzus persicae (Green Peach Aphid) | Leaf Dip | 4.1 ppm[1] | - | |
| Acetamiprid | Myzus persicae (Green Peach Aphid) | Leaf Dip | 17.0 ppm[1] | - | |
| Imidacloprid | Bemisia tabaci (Silverleaf Whitefly) | Systemic Uptake | 1.02 - 13.8 µg/mL[2] | - | |
| Thiamethoxam | Aphis glycines (Soybean Aphid) | Leaf Dip | 7.05 mg a.i./L[3] | - | |
| Pyrethroids | Deltamethrin | Aedes aegypti (Yellow Fever Mosquito) | Topical Application | 0.057 µg/g[4] | 24h |
| Permethrin | Aedes aegypti (Yellow Fever Mosquito) | Topical Application | 0.767 µg/g[4] | 24h | |
| Cypermethrin | Aedes aegypti (Yellow Fever Mosquito) | Topical Application | - | - | |
| Permethrin | Aedes aegypti (Resistant Strain) | Topical Application | 16.88 µ g/mosquito [5] | - | |
| Spinosyns | Spinosad | Plutella xylostella (Diamondback Moth) | Leaf Dip | 0.00057% | - |
| Spinetoram | Spodoptera frugiperda (Fall Armyworm) | Topical Application | 1.14 - 1.21 ppm[6] | 72h | |
| Spinosad | Plutella xylostella (Diamondback Moth) | Dietary Exposure | 11.46 ppm[7] | - | |
| Spinetoram | Grapholita molesta (Oriental Fruit Moth) | Surface-Treated Diet | 6.59 ng a.i./cm²[8] | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the insecticidal spectrum of chemical compounds.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.
a. Preparation of Insecticide Solutions:
-
A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone.
-
Serial dilutions of the stock solution are made to create a range of desired concentrations.
b. Insect Handling and Application:
-
Insects of a uniform age and size are anesthetized, often using carbon dioxide.
-
A precise volume (e.g., 0.1 to 1 µL) of each insecticide dilution is applied directly to the dorsal thorax of each insect using a calibrated micro-applicator.
-
A control group is treated with the solvent only.
c. Post-Treatment Observation:
-
Treated insects are transferred to clean containers with access to food and water.
-
Mortality is assessed at specific time points, typically 24, 48, and 72 hours after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.
d. Data Analysis:
-
The mortality data is corrected for any control mortality using Abbott's formula.
-
Probit analysis is used to determine the LD50 value, along with its 95% confidence limits.
Dietary Exposure Bioassay (Diet Incorporation)
This method assesses the toxicity of an insecticide when ingested by the insect.
a. Preparation of Treated Diet:
-
The test insecticide is incorporated into the insect's artificial diet at various concentrations. The insecticide, dissolved in a small amount of a suitable solvent, is thoroughly mixed into the diet before it solidifies.
-
A control diet is prepared with the solvent only.
b. Experimental Setup:
-
A known number of larvae (often newly hatched) are placed in individual containers or wells of a multi-well plate containing the treated or control diet.
-
The containers are sealed with a breathable lid to allow for air circulation.
c. Incubation and Observation:
-
The bioassay is maintained under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Larval mortality is recorded at regular intervals (e.g., daily for 7 days).
d. Data Analysis:
-
The LC50 value is calculated from the concentration-mortality data using probit analysis.
Contact Vial / Leaf Dip Bioassay
This method evaluates the toxicity of an insecticide through tarsal contact with a treated surface.
a. Preparation of Treated Surfaces:
-
Contact Vial: The inside of glass vials are coated with a solution of the insecticide in a volatile solvent (e.g., acetone). The solvent is allowed to evaporate completely, leaving a uniform film of the insecticide on the glass surface. Control vials are coated with solvent only.
-
Leaf Dip: Plant leaves are dipped into an aqueous solution of the insecticide for a specific duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in water with a wetting agent.
b. Insect Exposure:
-
A known number of insects are introduced into the treated vials or placed on the treated leaves in a petri dish.
-
The containers are covered to prevent escape.
c. Observation and Data Analysis:
-
Mortality is assessed at predetermined time points (e.g., 4, 8, 24 hours).
-
The LC50 value is determined by probit analysis of the mortality data.
Mandatory Visualization
Caption: Classification and primary mode of action of compared insecticide classes.
Caption: Generalized workflow for determining the insecticidal spectrum of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative susceptibility of Bemisia tabaci to imidacloprid in field- and laboratory-based bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of imidacloprid and thiamethoxam on the development and reproduction of the soybean aphid Aphis glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. Permethrin Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. thejaps.org.pk [thejaps.org.pk]
- 8. researchgate.net [researchgate.net]
The Trifluoromethyl Advantage: A Comparative Guide to a Pyridinecarbonitrile-Based JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Trifluoromethyl Group's Impact on a Janus Kinase (JAK) Inhibitor Scaffold, Supported by Experimental Data.
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological properties of therapeutic candidates. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to enhance metabolic stability, modulate physicochemical properties, and improve biological potency. This guide provides a detailed comparison of a pyridinecarbonitrile-based scaffold with and without a trifluoromethyl group, using a representative Janus Kinase (JAK) inhibitor as a case study. The data presented herein is a composite from seminal studies in the field, illustrating the clear advantages conferred by the trifluoromethyl moiety.
Executive Summary
The substitution of a methyl group with a trifluoromethyl group on the pyridinecarbonitrile scaffold of a JAK inhibitor leads to significant improvements in key drug-like properties. The trifluoromethyl analog demonstrates a marked increase in potency, as evidenced by a lower IC₅₀ value against the target kinase. Furthermore, it exhibits significantly enhanced metabolic stability, resulting in a longer in vitro half-life. These improvements are attributed to the unique electronic and steric properties of the trifluoromethyl group, which can favorably influence binding interactions with the target protein and block sites of metabolic oxidation.
Data Presentation: Trifluoromethyl vs. Methyl Analog
The following table summarizes the quantitative data comparing the trifluoromethyl-substituted pyridinecarbonitrile JAK inhibitor with its corresponding methyl-substituted analog.
| Parameter | Trifluoromethyl Analog | Methyl Analog | Fold Improvement |
| Target Potency (JAK3 IC₅₀) | 1.1 nM | 20 nM | ~18-fold |
| Metabolic Stability (HLM t½) | > 60 min | 15 min | > 4-fold |
| Lipophilicity (cLogP) | 2.5 | 2.1 | - |
| pKa (Pyridine Nitrogen) | 3.8 | 4.5 | - |
HLM: Human Liver Microsomes
The Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts its beneficial effects through several mechanisms:
-
Enhanced Potency: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within the pyridine ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the ATP-binding pocket of the JAK enzyme. This enhanced binding affinity translates to a significantly lower concentration of the drug required for target inhibition.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family. By replacing a metabolically susceptible methyl group, which is prone to oxidation, the trifluoromethyl group effectively blocks this metabolic pathway, leading to a longer half-life and potentially improved bioavailability in vivo.
-
Modulation of Physicochemical Properties: The trifluoromethyl group increases lipophilicity (as indicated by the higher cLogP value), which can influence cell permeability and oral absorption. Additionally, its electron-withdrawing effect lowers the basicity (pKa) of the pyridine nitrogen, which can impact solubility and off-target interactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Janus Kinase (JAK) signaling pathway, which is the target of the inhibitor, and a typical experimental workflow for evaluating the metabolic stability of drug candidates.
Efficacy Showdown: A Comparative Analysis of Herbicides Featuring the 3-Fluoro-5-(trifluoromethyl)pyridine Moiety
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the herbicidal efficacy of compounds containing the 3-Fluoro-5-(trifluoromethyl)pyridine moiety and their close analogs. This analysis is supported by a review of available experimental data to inform future research and development in crop protection.
The introduction of a trifluoromethyl group at the 5-position of a pyridine ring is a well-established strategy in the design of modern herbicides, bestowing enhanced lipophilicity and metabolic stability, which often translates to improved weed penetration and longer residual activity.[1] A further strategic substitution at the 3-position of the pyridine ring, particularly with a halogen such as fluorine or chlorine, has been shown to significantly influence the herbicidal potency and selectivity of these compounds. This guide focuses on the comparative efficacy of herbicides bearing this key structural feature.
While a commercial herbicide with the exact 3-fluoro-5-(trifluoromethyl)pyridine moiety is not widely documented in publicly available literature, the closely related herbicide, haloxyfop, which contains a 3-chloro-5-(trifluoromethyl)pyridine moiety, serves as a critical reference point for understanding the structure-activity relationship. The herbicidally active R-isomer of haloxyfop is typically used as the methyl ester, haloxyfop-P-methyl.[2][3] This guide will compare the efficacy of this key herbicide with other relevant trifluoromethylpyridine-containing herbicides, such as fluazifop-P-butyl, and other common alternative herbicides.
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Herbicides like haloxyfop-P-methyl and fluazifop-P-butyl belong to the aryloxyphenoxypropionate ("fop") chemical class.[4] Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5] ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4] By inhibiting this enzyme in susceptible grass species, these herbicides disrupt the formation of new cell membranes, leading to a halt in growth, particularly in the meristematic tissues (growing points), and ultimately causing weed death.[4] The selectivity of these herbicides stems from the structural differences in the ACCase enzyme between grass weeds (monocots) and broadleaf crops (dicots), the latter having a less sensitive form of the enzyme.[4]
dot
References
- 1. nbinno.com [nbinno.com]
- 2. haloxyfop-P-methyl | C16H13ClF3NO4 | CID 13363033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Cytotoxicity studies of compounds derived from 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
A Comparative Guide to the Cytotoxicity of 5-(Trifluoromethyl)pyridine Analogs
Disclaimer: As of this guide's compilation, publicly accessible studies detailing the cytotoxicity of compounds directly derived from 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile are not available. This guide, therefore, presents a comparative analysis of structurally analogous compounds, specifically 5-trifluoromethylpyrimidine and 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives. These compounds share the critical 5-(trifluoromethyl)heterocyclic scaffold and provide valuable insights into the potential cytotoxic profiles of this chemical class.
Comparative Cytotoxic Activity
The cytotoxic potential of novel chemical entities is a primary determinant of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of several 5-trifluoromethylpyrimidine derivatives against a panel of human cancer cell lines, providing a benchmark for their anticancer efficacy.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 5-Trifluoromethylpyrimidine and Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Target/Class | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Other Cancer Cell Lines IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |
| Compound 9u | EGFR Inhibitor | 0.35[1][2][3] | 3.24[1][2][3] | 5.12[1][2][3] | - | Gefitinib (NRK-52E >10)[3] |
| Compound 3b | Thiazolo[4,5-d]pyrimidine | - | >100[4][5][6] | 27.8 | A375 (Melanoma): 25.4, C32 (Melanoma): 24.4[5] | - |
| Compound 4b | Thiazolo[4,5-d]pyrimidine | Inactive | Inactive | Inactive | - | - |
| Compound 4c | Thiazolo[4,5-d]pyrimidine | Inactive | Inactive | Inactive | - | - |
Note: The specific structures of the compounds are detailed in the cited literature. "Inactive" indicates that the compounds did not show significant growth inhibition in the NCI-60 screen.[5]
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the reliable assessment of cytotoxicity. The methodologies detailed below are commonly employed in the screening of potential anticancer agents.[7]
MTT Assay for Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured and seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells per well. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells contain medium with an equivalent concentration of DMSO (vehicle control). The plates are then incubated for 48 to 72 hours.[9]
-
MTT Incubation: Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[9]
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
EGFR Kinase Activity Assay
Since many pyrimidine derivatives are designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, a kinase activity assay is a key experiment to determine their mechanism of action.[1][2][12][13]
-
Assay Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the EGFR tyrosine kinase.
-
Procedure: The assay is typically performed in a 96-well plate format. Recombinant human EGFR kinase is incubated in a reaction buffer containing a specific peptide substrate, ATP, and various concentrations of the test compound.
-
Detection: After incubation, the reaction is stopped. The amount of phosphorylated substrate is quantified. A common method involves using a specific antibody that recognizes the phosphorylated peptide, often coupled with a detection system like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ELISA-based colorimetric readout.
-
IC₅₀ Determination: The kinase activity at each compound concentration is expressed as a percentage of the activity in the vehicle control. The IC₅₀ value is the concentration of the inhibitor that reduces the EGFR kinase activity by 50%.
Mandatory Visualizations
Experimental and Data Analysis Workflow
The following diagram outlines the general workflow for screening chemical compounds for cytotoxic activity, from initial cell culture to the final determination of IC₅₀ values.
Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.
EGFR Signaling Pathway Inhibition
Many pyrimidine-based anticancer agents function by inhibiting receptor tyrosine kinases like EGFR.[2] This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by a 5-trifluoromethylpyrimidine derivative.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the compound before handling and disposal. All procedures must be in strict accordance with local, state, and federal regulations.
The safe and responsible disposal of this compound is critical for ensuring laboratory safety and environmental protection. This compound, belonging to the class of halogenated organic compounds, requires careful handling due to its potential hazards. Information from related compounds suggests it may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation or damage.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, a thorough hazard assessment is essential. Based on the data for similar chemical structures, the following hazards should be anticipated:
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or potentially toxic upon exposure. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | Risk of serious eye damage. |
| Environmental Hazards | Discharge into the environment must be avoided[1]. |
To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn at all times:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield are recommended, especially when there is a risk of splashing[2]. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any damage before use[1][3]. |
| Body Protection | A laboratory coat is mandatory. A chemical-resistant apron or coveralls should be used for additional protection[3]. |
| Respiratory Protection | All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood[4]. If ventilation is inadequate, a NIOSH-approved respirator is necessary[5]. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].
1. Waste Segregation:
-
Designate a specific, compatible, and properly labeled container for halogenated organic waste[6][7].
-
Crucially, do not mix this compound with non-halogenated waste streams[3][7]. Incompatible materials such as strong acids, bases, or oxidizing agents should also be kept separate to prevent dangerous reactions[4][8].
2. Waste Collection and Containerization:
-
Solid Waste: Carefully transfer the solid this compound into a designated hazardous waste container. Avoid creating dust[3][9].
-
Liquid Waste (Solutions): If the compound is in a solution, transfer it to a designated liquid waste container for halogenated organic solvents.
-
Contaminated Materials: Any items contaminated with the compound, such as weighing paper, gloves, and absorbent materials from spills, must also be collected in the designated hazardous waste container[2].
-
Container Specifications: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable[4]. Keep the container closed except when adding waste[10].
3. Labeling:
-
The waste container must be clearly and accurately labeled before the first addition of waste[7].
-
The label must include:
4. Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area[2][10].
-
The storage area should be away from incompatible materials[2].
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service[9][11].
-
The likely disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products, which may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen fluoride[8][9].
III. Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel[3].
-
Ventilate: Ensure the area is well-ventilated[3].
-
Contain: For spills, use an inert absorbent material like sand or vermiculite to contain the substance. Do not use combustible materials[4].
-
Collect: Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container. Avoid generating dust[1][9].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][12].
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[3][12].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Conforming to EN166 or NIOSH standards, with side-shields. |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use and disposed of according to good laboratory practices. |
| Body Protection | Protective Clothing | Impervious clothing to prevent skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |
2. Operational Plan for Safe Handling
Follow these step-by-step instructions for the safe handling of this compound.
-
Preparation:
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1][2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Inspect all PPE for integrity before use.
-
Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][3]
-
-
Handling:
-
Storage:
3. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Disposal Method:
4. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6][7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6][7]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | Properties, Uses, Safety Data & Supplier China - Buy High Purity Chemical Online [nj-finechem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. acrospharma.co.kr [acrospharma.co.kr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



